Moexipril-d3
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C27H34N2O7 |
|---|---|
Molecular Weight |
501.6 g/mol |
IUPAC Name |
(3S)-6,7-dimethoxy-2-[(2S)-3,3,3-trideuterio-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C27H34N2O7/c1-5-36-27(33)21(12-11-18-9-7-6-8-10-18)28-17(2)25(30)29-16-20-15-24(35-4)23(34-3)14-19(20)13-22(29)26(31)32/h6-10,14-15,17,21-22,28H,5,11-13,16H2,1-4H3,(H,31,32)/t17-,21-,22-/m0/s1/i2D3 |
InChI Key |
UWWDHYUMIORJTA-LMBXQCNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])[C@@H](C(=O)N1CC2=CC(=C(C=C2C[C@H]1C(=O)O)OC)OC)N[C@@H](CCC3=CC=CC=C3)C(=O)OCC |
Canonical SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2CC3=CC(=C(C=C3CC2C(=O)O)OC)OC |
Origin of Product |
United States |
Foundational & Exploratory
Moexipril-d3: A Technical Guide for Researchers
This technical guide provides a comprehensive overview of the chemical structure, properties, and analytical applications of Moexipril-d3, a deuterated analog of the angiotensin-converting enzyme (ACE) inhibitor, Moexipril. This document is intended for researchers, scientists, and professionals in the field of drug development and analysis.
Chemical Structure and Properties
Moexipril is a prodrug that is converted in the body to its active form, moexiprilat. This compound is a stable, isotopically labeled version of Moexipril, primarily utilized as an internal standard in quantitative bioanalytical assays. The exact position of the three deuterium atoms on the Moexipril structure can vary depending on the synthesis route. However, they are typically located on a metabolically stable position of the molecule to ensure co-elution with the unlabeled analyte and to prevent isotopic exchange.
Table 1: Physicochemical Properties of Moexipril
| Property | Value | Source |
| Molecular Formula | C₂₇H₃₄N₂O₇ | --INVALID-LINK-- |
| Molecular Weight | 498.6 g/mol | --INVALID-LINK-- |
| IUPAC Name | (3S)-2-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | --INVALID-LINK-- |
| CAS Number | 103775-10-6 | --INVALID-LINK-- |
| Melting Point | Not available | |
| Solubility | Soluble in methanol and ethanol. |
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₇H₃₁D₃N₂O₇ | |
| Molecular Weight | 501.6 g/mol (approx.) | |
| IUPAC Name | Deuterated (3S)-2-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | |
| CAS Number | Not available | |
| Melting Point | Not available | |
| Solubility | Similar to Moexipril |
Mechanism of Action: ACE Inhibition
Moexipril exerts its therapeutic effect by inhibiting the angiotensin-converting enzyme (ACE). ACE is a key component of the renin-angiotensin-aldosterone system (RAAS), which regulates blood pressure and fluid balance.[1] Moexipril itself is a prodrug and is hydrolyzed in the liver to its active metabolite, moexiprilat.[2] Moexiprilat is a potent, non-sulfhydryl ACE inhibitor.[3][4]
By inhibiting ACE, moexiprilat prevents the conversion of angiotensin I to angiotensin II. Angiotensin II is a potent vasoconstrictor and also stimulates the release of aldosterone, which leads to sodium and water retention. The inhibition of angiotensin II formation results in vasodilation (widening of blood vessels) and reduced aldosterone secretion, leading to a decrease in blood pressure.[4][5]
Furthermore, ACE is also responsible for the degradation of bradykinin, a potent vasodilator. By inhibiting ACE, moexiprilat increases the levels of bradykinin, which further contributes to the blood pressure-lowering effect.[4][6]
Below is a diagram illustrating the signaling pathway of Moexipril's mechanism of action.
Experimental Protocols
This compound is predominantly used as an internal standard for the quantification of Moexipril in biological matrices, such as plasma and urine, by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is the gold standard in quantitative bioanalysis as it corrects for variability in sample preparation and instrument response.
General Experimental Workflow for Quantification of Moexipril using this compound
The following is a generalized workflow for the analysis of Moexipril in a biological matrix. Specific parameters will need to be optimized for the particular instrumentation and matrix used.
Detailed Methodological Considerations
Sample Preparation: The goal of sample preparation is to extract Moexipril and this compound from the biological matrix and remove interfering substances. Common techniques include:
-
Protein Precipitation (PPT): Acetonitrile or methanol is added to the plasma sample to precipitate proteins. After centrifugation, the supernatant is collected.
-
Liquid-Liquid Extraction (LLE): The sample is mixed with an immiscible organic solvent (e.g., ethyl acetate, methyl tert-butyl ether). The analytes partition into the organic layer, which is then separated and evaporated.
-
Solid-Phase Extraction (SPE): The sample is loaded onto a cartridge containing a solid sorbent. Interfering substances are washed away, and the analytes are then eluted with a suitable solvent.
Liquid Chromatography (LC):
-
Column: A reversed-phase C18 column is typically used for the separation of Moexipril and its metabolites.
-
Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid or ammonium formate) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed.
-
Flow Rate: A flow rate of 0.2-0.6 mL/min is typical.
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is generally used.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting a specific precursor ion for Moexipril and this compound and then monitoring a specific product ion for each.
-
Moexipril MRM transition: m/z 499.3 -> [Specific product ion]
-
This compound MRM transition: m/z 502.3 -> [Corresponding product ion]
-
-
Data Analysis: The peak area ratio of the analyte (Moexipril) to the internal standard (this compound) is used to construct a calibration curve and quantify the concentration of Moexipril in the unknown samples.
Synthesis of Moexipril
A known synthetic route for Moexipril involves the coupling of two key intermediates. A general outline of the synthesis is as follows:
-
Synthesis of the tetrahydroisoquinoline moiety: This heterocyclic component is typically synthesized from a substituted phenethylamine derivative through a series of reactions including cyclization and functional group manipulations.
-
Synthesis of the side chain: The N-acylated amino acid ester side chain is prepared separately.
-
Coupling and Deprotection: The two intermediates are then coupled together, followed by deprotection steps to yield the final Moexipril product.
The synthesis of this compound would involve the use of a deuterated starting material in one of the key steps of the synthesis of either the tetrahydroisoquinoline core or the side chain.
Conclusion
This compound is an essential tool for the accurate and precise quantification of Moexipril in biological matrices. Its use as an internal standard in LC-MS/MS assays allows for reliable pharmacokinetic and clinical studies of this important antihypertensive drug. This guide provides a foundational understanding of the chemical properties, mechanism of action, and analytical applications of this compound for researchers in the pharmaceutical sciences.
References
- 1. Moexipril - Wikipedia [en.wikipedia.org]
- 2. Moexipril Acyl-beta-D-glucuronide | C33H42N2O13 | CID 46782388 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A rapid and sensitive liquid chromatography-tandem mass spectrometric assay for moexipril, an angiotensin-converting enzyme inhibitor in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
In-Depth Technical Guide: Synthesis and Isotopic Labeling of Moexipril-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of Moexipril-d3, a deuterated isotopologue of the angiotensin-converting enzyme (ACE) inhibitor Moexipril. The incorporation of deuterium at the terminal methyl group of the alanine moiety offers a valuable tool for various research applications, including metabolic studies, pharmacokinetic analysis, and as an internal standard in quantitative bioanalysis. This document details the synthetic pathway, based on established chemical principles, and outlines the necessary analytical techniques for characterization.
Introduction to Moexipril and Isotopic Labeling
Moexipril is a prodrug that is converted in the body to its active metabolite, moexiprilat.[1] Moexiprilat inhibits ACE, a key enzyme in the renin-angiotensin-aldosterone system, leading to vasodilation and a reduction in blood pressure.[1] Isotopic labeling, the replacement of an atom with one of its isotopes, is a critical technique in drug development. Deuterium (²H or D), a stable isotope of hydrogen, is commonly used. The increased mass of deuterium can alter the metabolic fate of a drug, and its distinct spectroscopic signature makes it an invaluable tracer in analytical studies. This compound, with a molecular formula of C27H31D3N2O7, contains three deuterium atoms on the methyl group of the alanine fragment.
Synthetic Pathway of this compound
The synthesis of this compound follows the general synthetic route of Moexipril, with the key modification being the use of a deuterated precursor, L-Alanine-3,3,3-d3. This isotopically labeled amino acid is commercially available from various suppliers.
The overall synthesis can be conceptualized as a multi-step process involving the coupling of two key intermediates: a deuterated dipeptide side chain and a tetrahydroisoquinoline moiety.
Key Precursors
-
L-Alanine-3,3,3-d3: The source of the isotopic label.
-
Ethyl 2-bromo-4-phenylbutanoate: The precursor for the N-terminal portion of the dipeptide side chain.
-
(3S)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid: The core heterocyclic structure of Moexipril.
Experimental Workflow
The following diagram illustrates the logical workflow for the synthesis of this compound.
Caption: Logical workflow for the synthesis of this compound.
Postulated Experimental Protocol
Synthesis of the Deuterated Dipeptide Intermediate
-
Alkylation: L-Alanine-3,3,3-d3 is reacted with ethyl 2-bromo-4-phenylbutanoate in the presence of a suitable base (e.g., sodium carbonate or triethylamine) in an appropriate solvent (e.g., acetonitrile or dimethylformamide). The reaction mixture is typically stirred at room temperature or slightly elevated temperatures until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: The reaction mixture is then subjected to an aqueous work-up to remove inorganic salts and unreacted starting materials. The crude product is purified by column chromatography on silica gel to yield the deuterated dipeptide intermediate.
Coupling with the Tetrahydroisoquinoline Moiety
-
Peptide Coupling: The purified deuterated dipeptide intermediate is coupled with (3S)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid using a standard peptide coupling reagent (e.g., dicyclohexylcarbodiimide (DCC) with 1-hydroxybenzotriazole (HOBt), or hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU)). The reaction is carried out in an anhydrous aprotic solvent (e.g., dichloromethane or dimethylformamide) in the presence of a non-nucleophilic base (e.g., diisopropylethylamine (DIPEA)).
-
Work-up and Purification: After the reaction is complete, the mixture is filtered to remove any precipitated by-products (e.g., dicyclohexylurea if DCC is used). The filtrate is then washed with dilute acid and base to remove unreacted starting materials and coupling reagents. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield this compound.
Analytical Characterization
The successful synthesis of this compound must be confirmed by a combination of analytical techniques.
Mass Spectrometry
Mass spectrometry is a crucial tool for confirming the incorporation of deuterium. The molecular weight of this compound is expected to be approximately 501.59 g/mol , which is three mass units higher than that of unlabeled Moexipril (498.57 g/mol ). High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Table 1: Expected Mass Spectrometry Data
| Compound | Molecular Formula | Expected [M+H]⁺ (monoisotopic) |
| Moexipril | C₂₇H₃₄N₂O₇ | 499.2444 |
| This compound | C₂₇H₃₁D₃N₂O₇ | 502.2632 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is used to confirm the structure of the molecule and the location of the deuterium atoms. In the ¹H NMR spectrum of this compound, the signal corresponding to the methyl protons of the alanine moiety will be absent or significantly reduced in intensity. ¹³C NMR spectroscopy can also be used to confirm the carbon skeleton of the molecule.
Isotopic Purity Assessment
The isotopic purity of the synthesized this compound is a critical parameter. This can be determined by mass spectrometry by analyzing the relative intensities of the ion signals corresponding to the d0, d1, d2, and d3 species.
Signaling Pathway of Moexipril's Mechanism of Action
Moexipril exerts its therapeutic effect by inhibiting the Angiotensin-Converting Enzyme (ACE). The following diagram illustrates the role of ACE in the Renin-Angiotensin-Aldosterone System (RAAS) and the inhibitory action of Moexiprilat.
Caption: The Renin-Angiotensin-Aldosterone System and the inhibitory action of Moexiprilat.
Conclusion
The synthesis of this compound is a valuable process for obtaining a stable isotope-labeled internal standard and a tool for advanced pharmacological research. The synthetic strategy relies on the incorporation of the commercially available L-Alanine-3,3,3-d3 into the established synthetic route for Moexipril. Careful execution of the synthetic steps and thorough analytical characterization are essential to ensure the quality and purity of the final product. This guide provides a foundational understanding for researchers and drug development professionals to undertake the synthesis and application of this important molecule.
References
An In-depth Technical Guide to the Mechanism of Action of Moexipril and its Deuterated Analog
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action, pharmacokinetics, and experimental analysis of the angiotensin-converting enzyme (ACE) inhibitor, Moexipril, and its deuterated analog, Moexipril-d5.
Core Mechanism of Action: Moexipril
Moexipril is a non-sulfhydryl containing prodrug that is used for the treatment of hypertension.[1][2] Its therapeutic effects are mediated by its active metabolite, moexiprilat.
Conversion to Moexiprilat
Following oral administration, moexipril is rapidly but incompletely absorbed and then converted to moexiprilat through the hydrolysis of its ethyl ester group.[3][4] This conversion is primarily carried out by carboxyesterases in the liver and gastrointestinal mucosa.[5] Moexiprilat is approximately 1,000 times more potent as an ACE inhibitor than moexipril itself.[1][6]
Inhibition of Angiotensin-Converting Enzyme (ACE)
Moexiprilat competitively inhibits ACE, a key enzyme in the renin-angiotensin-aldosterone system (RAAS).[1][6] ACE is responsible for the conversion of the inactive decapeptide angiotensin I to the potent vasoconstrictor angiotensin II.[2][6] By inhibiting ACE, moexiprilat reduces the levels of angiotensin II, leading to several physiological effects:
-
Vasodilation: Decreased angiotensin II levels result in the relaxation of vascular smooth muscle, leading to vasodilation and a reduction in peripheral resistance.[1]
-
Reduced Aldosterone Secretion: Angiotensin II stimulates the release of aldosterone from the adrenal cortex. By lowering angiotensin II levels, moexiprilat indirectly reduces aldosterone secretion, which in turn decreases sodium and water retention.[1]
-
Increased Bradykinin Levels: ACE is also responsible for the degradation of bradykinin, a potent vasodilator.[1][4] Inhibition of ACE leads to an accumulation of bradykinin, which contributes to the antihypertensive effect of moexipril.[2]
The overall effect is a lowering of blood pressure.[1][2]
Signaling Pathway
The mechanism of action of Moexipril can be visualized through the following signaling pathway:
Deuterated Analog: Moexipril-d5
Moexipril-d5 is a deuterated analog of Moexipril where the five hydrogen atoms on the phenyl ring of the 3-phenylpropyl group are replaced with deuterium.[5][7]
Structure of Moexipril-d5
The deuteration occurs on the terminal phenyl group, as depicted below.
Mechanism of Action and Pharmacokinetics of Moexipril-d5
The mechanism of action of Moexipril-d5 is expected to be identical to that of Moexipril, as the deuteration does not alter the pharmacophore responsible for ACE inhibition. The primary utility of Moexipril-d5 is as an internal standard for the quantification of Moexipril in biological samples using mass spectrometry.[2][7]
The replacement of hydrogen with deuterium can lead to a kinetic isotope effect, potentially slowing down the rate of metabolism at or near the site of deuteration.[8] Moexipril is primarily metabolized by hydrolysis of its ester group to form moexiprilat.[3][4] While some ACE inhibitors undergo partial metabolism by cytochrome P450 (CYP) enzymes, this is not the primary metabolic pathway for Moexipril.[9] The deuteration on the phenyl ring is not at a primary site of metabolism. Therefore, it is unlikely that this specific deuteration would significantly alter the pharmacokinetic profile of Moexipril in a therapeutically meaningful way. No published studies were found that directly compare the pharmacokinetics or pharmacodynamics of Moexipril-d5 with Moexipril.
Quantitative Data
The following tables summarize the key quantitative data for Moexipril and its active metabolite, Moexiprilat.
Table 1: Pharmacodynamic Data
| Compound | Target | IC50 | Reference |
| Moexiprilat | Angiotensin-Converting Enzyme (ACE) | 2.1 nM | [10] |
Table 2: Pharmacokinetic Parameters
| Parameter | Moexipril | Moexiprilat | Reference |
| Bioavailability | - | ~13% | [6] |
| Tmax | - | ~1.5 hours | [6] |
| Half-life (t1/2) | ~1 hour | 2-9 hours | [4] |
| Protein Binding | ~90% | ~50% | [3] |
| Volume of Distribution | - | ~183 L | [6] |
| Clearance | ~441 mL/min | ~232 mL/min | [6] |
Experimental Protocols
In Vitro ACE Inhibition Assay (Based on Cushman and Cheung Method)
This protocol describes a common method for determining the ACE inhibitory activity of a compound using the substrate hippuryl-histidyl-leucine (HHL).[11][12][13]
Materials:
-
Angiotensin-Converting Enzyme (ACE) from rabbit lung
-
Hippuryl-histidyl-leucine (HHL)
-
Borate buffer (pH 8.3)
-
Hydrochloric acid (HCl, 1 M)
-
Ethyl acetate
-
Test compound (e.g., Moexiprilat)
-
UV-Vis Spectrophotometer
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of ACE in borate buffer.
-
Prepare a solution of HHL (e.g., 5 mM) in borate buffer.
-
Prepare various concentrations of the test compound in borate buffer.
-
-
Enzymatic Reaction:
-
In a test tube, mix a volume of the test compound solution (or buffer for control) with the HHL solution.
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate the reaction by adding the ACE solution.
-
Incubate the reaction mixture at 37°C for 30-60 minutes.
-
-
Stopping the Reaction:
-
Terminate the reaction by adding 1 M HCl.
-
-
Extraction of Hippuric Acid:
-
Extract the hippuric acid (the product of the enzymatic reaction) from the aqueous solution using ethyl acetate.
-
Centrifuge to separate the layers and carefully collect the ethyl acetate (upper) layer.
-
-
Quantification:
-
Evaporate the ethyl acetate to dryness.
-
Re-dissolve the residue in a known volume of distilled water or buffer.
-
Measure the absorbance of the hippuric acid at 228 nm using a UV-Vis spectrophotometer.
-
-
Calculation of Inhibition:
-
Calculate the percentage of ACE inhibition using the following formula: % Inhibition = [(Absorbance_control - Absorbance_sample) / Absorbance_control] * 100
-
HPLC Method for the Quantification of Moexipril and Moexiprilat
This protocol outlines a general approach for the simultaneous determination of Moexipril and Moexiprilat in biological samples by High-Performance Liquid Chromatography (HPLC).[14][15]
Materials and Equipment:
-
HPLC system with a UV or Mass Spectrometry (MS) detector
-
C18 reverse-phase column
-
Mobile phase: A mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio and gradient may need to be optimized.
-
Moexipril and Moexiprilat reference standards
-
Internal standard (e.g., Moexipril-d5 or another ACE inhibitor)
-
Sample preparation reagents (e.g., protein precipitation agents like acetonitrile or methanol, solid-phase extraction cartridges)
Procedure:
-
Sample Preparation:
-
To a known volume of plasma or other biological matrix, add the internal standard.
-
Precipitate proteins by adding a sufficient volume of a cold organic solvent (e.g., acetonitrile).
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Collect the supernatant and either inject directly or evaporate and reconstitute in the mobile phase.
-
Alternatively, use a solid-phase extraction (SPE) method for sample clean-up and concentration.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic elution using a mixture of aqueous buffer and organic solvent. For example, a gradient could start with a higher proportion of aqueous buffer and ramp up the organic solvent concentration.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at an appropriate wavelength (e.g., 210-282 nm) or MS detection for higher sensitivity and specificity.
-
Injection Volume: Typically 20 µL.
-
-
Calibration and Quantification:
-
Prepare a series of calibration standards containing known concentrations of Moexipril and Moexiprilat, along with a fixed concentration of the internal standard.
-
Analyze the calibration standards using the HPLC method to generate a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration.
-
Analyze the prepared samples and determine the concentrations of Moexipril and Moexiprilat by interpolating their peak area ratios from the calibration curve.
-
References
- 1. ACE Inhibition Assay - Protocol - OneLab [onelab.andrewalliance.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Moexipril - Wikipedia [en.wikipedia.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Moexipril-d5 (hydrochloride) | C27H35ClN2O7 | CID 66545293 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. drugs.com [drugs.com]
- 7. caymanchem.com [caymanchem.com]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Moexipril, a new angiotensin-converting enzyme (ACE) inhibitor: pharmacological characterization and comparison with enalapril - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antihypertensive activity [bio-protocol.org]
- 12. US4292404A - Method for determining the activity of the angiotensin-converting enzyme - Google Patents [patents.google.com]
- 13. etflin.com [etflin.com]
- 14. researchgate.net [researchgate.net]
- 15. ptfarm.pl [ptfarm.pl]
Stability and Storage of Moexipril-d3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Specific stability and storage data for Moexipril-d3 are not extensively available in the public domain. This guide is compiled based on available data for the non-deuterated form, Moexipril hydrochloride, and general scientific principles regarding the stability of deuterated compounds. The information provided herein should be used as a reference and supplemented with in-house stability studies for this compound.
Introduction
Moexipril is a prodrug of the angiotensin-converting enzyme (ACE) inhibitor moexiprilat, used in the treatment of hypertension. This compound is a deuterated analog of Moexipril, often used as an internal standard in pharmacokinetic studies. Understanding the stability and appropriate storage conditions of this compound is critical for ensuring the accuracy and reliability of experimental results. This guide provides a comprehensive overview of the known stability profile of Moexipril and discusses the potential impact of deuteration on its stability.
Stability Profile of Moexipril
Forced degradation studies on Moexipril hydrochloride have been conducted to understand its intrinsic stability under various stress conditions, as recommended by the International Council for Harmonisation (ICH) guidelines. These studies provide insights into the potential degradation pathways and help in the development of stability-indicating analytical methods.
Moexipril has been found to be susceptible to degradation under hydrolytic (acidic, alkaline, and neutral), oxidative, and photolytic conditions.[1][2] It is, however, relatively stable under thermal stress.[1][2]
Summary of Forced Degradation Studies on Moexipril
The following table summarizes the conditions and outcomes of forced degradation studies performed on Moexipril hydrochloride.
| Stress Condition | Reagents and Conditions | Observations | Reference |
| Acid Hydrolysis | 0.1 N HCl, reflux at 80°C for 48 hours | Significant degradation observed. | [2] |
| Base Hydrolysis | 0.1 N NaOH, reflux at 80°C for 48 hours | Significant degradation observed. | [2] |
| Neutral Hydrolysis | Water, reflux at 80°C for 72 hours | Degradation observed. | [2] |
| Oxidation | 3%, 6%, and 30% H₂O₂ at room temperature for 7 days | Significant degradation observed. | [2] |
| Photolysis | Exposure to UV light | Degradation observed. | [1][2] |
| Thermal Stress | 80°C | Stable. | [1][2] |
Potential Impact of Deuteration on Stability
Deuterium is a stable isotope of hydrogen. The substitution of hydrogen with deuterium results in a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This phenomenon, known as the kinetic isotope effect, can lead to a slower rate of chemical reactions that involve the cleavage of this bond.
In the context of drug stability, deuteration at a site susceptible to metabolic or chemical degradation can enhance the stability of the molecule. While specific studies on this compound are lacking, it is plausible that its stability profile may be similar to or slightly better than that of Moexipril, especially concerning metabolic degradation pathways. However, for non-metabolic degradation such as hydrolysis, the effect of deuteration may be less pronounced.
Recommended Storage Conditions
Based on the available information for Moexipril hydrochloride and general best practices for handling deuterated compounds, the following storage conditions are recommended for this compound:
-
Temperature: Store at controlled room temperature, between 15°C and 30°C (59°F and 86°F).[3] Some sources may recommend refrigerated storage (2-8°C) for long-term stability, which is a common practice for analytical standards.
-
Light: Protect from light. Store in a light-resistant container.
-
Moisture: Store in a dry place. Protect from moisture and humidity.[4]
-
Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.
Experimental Protocols
The following are generalized experimental protocols for conducting forced degradation studies, based on the literature for Moexipril. These can be adapted for this compound.
Sample Preparation
A stock solution of this compound should be prepared in a suitable solvent, such as methanol or a mixture of acetonitrile and water, at a concentration of approximately 1 mg/mL.
Stress Conditions
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 N HCl. Reflux the solution at 80°C for a specified period (e.g., 24, 48 hours).
-
Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 N NaOH. Reflux the solution at 80°C for a specified period.
-
Neutral Hydrolysis: Mix 1 mL of the stock solution with 9 mL of purified water. Reflux the solution at 80°C for a specified period.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3%, 6%, or 30% hydrogen peroxide. Keep the solution at room temperature for a specified period.
-
Photolytic Degradation: Expose the stock solution in a transparent container to UV light (e.g., 254 nm) and/or sunlight for a specified duration. A control sample should be kept in the dark.
-
Thermal Degradation: Keep the solid drug substance or a solution of the drug at an elevated temperature (e.g., 80°C) for a specified period.
Analytical Method
A stability-indicating high-performance liquid chromatography (HPLC) method is typically used to analyze the stressed samples.
-
Mobile Phase: A gradient elution using a mixture of a buffer (e.g., 20 mM ammonium acetate, pH 6.0) and an organic solvent (e.g., methanol or acetonitrile).[1][2]
-
Detection: UV detection at an appropriate wavelength (e.g., 210 nm).[5]
-
Column Temperature: 25°C.[2]
Visualizations
Degradation Pathway of Moexipril
The following diagram illustrates the potential degradation pathways of Moexipril, leading to the formation of its major degradation products. It is presumed that this compound would follow a similar pathway.
Caption: Presumed degradation pathway of Moexipril.
Experimental Workflow for Stability Testing
This diagram outlines a typical workflow for conducting stability studies of a drug substance like this compound.
Caption: Workflow for stability testing.
Relationship Between Storage Conditions and Degradation
The following diagram illustrates the logical relationship between key storage parameters and the rate of degradation of a sensitive compound like this compound.
Caption: Factors influencing degradation rate.
References
- 1. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Deuterium: Slowing Metabolism One C–H Bond At A Time - Ingenza [ingenza.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Effect of pharmaceutical excipients on the stability of angiotensin-converting enzyme inhibitors in their solid dosage formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Solubility Profile of Moexipril-d3: A Technical Guide
This technical guide provides a comprehensive overview of the available solubility data for Moexipril-d3. Due to the limited direct experimental data on the deuterated form, this document primarily relies on the solubility information for Moexipril and its hydrochloride salt, as the solubility of isotopically labeled compounds is generally considered to be very similar to their unlabeled counterparts.[1] This guide is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource for formulation and experimental design.
Core Solubility Data
The solubility of a compound is a critical physicochemical property that influences its bioavailability and formulation development. The following table summarizes the known solubility of Moexipril and its hydrochloride salt in various solvents. It is important to note the discrepancies in reported water solubility, which may be attributable to differences in experimental conditions or the specific salt form used.
| Solvent | Compound Form | Concentration | Temperature | Notes |
| Water (Distilled) | Moexipril Hydrochloride | ~10% w/v | Room Temperature | Soluble.[2] |
| Water | Moexipril Hydrochloride | Insoluble | Not Specified | [3] |
| Water | Moexipril | 5.85e-03 g/L | Not Specified | [4] |
| Dimethyl Sulfoxide (DMSO) | Moexipril Hydrochloride | 20 mg/mL | Not Specified | [3] |
| Dimethylformamide | Moexipril Hydrochloride | Freely Soluble | Not Specified | [5] |
| Sodium Hydroxide Solution | Moexipril Hydrochloride | Freely Soluble | Not Specified | [5] |
| n-Butylamine | Moexipril Hydrochloride | Freely Soluble | Not Specified | [5] |
| Ethanol | Moexipril Hydrochloride | Insoluble | Not Specified | [3] |
Experimental Protocols for Solubility Determination
Accurate determination of solubility is fundamental in pharmaceutical sciences. The "shake-flask" method is a widely recognized and recommended technique for determining equilibrium solubility.[6][7]
Principle of the Shake-Flask Method
The shake-flask method involves adding an excess amount of the solid compound to a known volume of the solvent of interest. The mixture is then agitated at a constant temperature for a sufficient period to allow the solution to reach equilibrium, where the concentration of the dissolved solute is at its maximum. After reaching equilibrium, the undissolved solid is separated from the solution, and the concentration of the solute in the clear supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
Detailed Experimental Steps
-
Preparation:
-
Precisely weigh an amount of this compound that is in excess of its expected solubility.
-
Add the compound to a sealed container (e.g., a glass vial) with a accurately measured volume of the desired solvent.
-
-
Equilibration:
-
Place the sealed container in a mechanical shaker or agitator.
-
Maintain a constant temperature (e.g., 25 °C or 37 °C) throughout the experiment.
-
Agitate the mixture for a predetermined time (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.[7] Preliminary studies can be conducted to determine the minimum time required to reach equilibrium by measuring the concentration at different time points until it plateaus.[7]
-
-
Sample Separation:
-
After equilibration, cease agitation and allow the undissolved solids to sediment.
-
Separate the saturated solution from the excess solid. This can be achieved by centrifugation followed by careful collection of the supernatant, or by filtration through a filter that does not adsorb the solute.
-
-
Analysis:
-
Dilute the saturated solution with a suitable solvent to a concentration within the calibrated range of the analytical instrument.
-
Quantify the concentration of this compound in the diluted solution using a validated analytical method, such as UV-Vis spectroscopy or HPLC.
-
Calculate the original solubility by taking the dilution factor into account.
-
-
Replicates:
-
It is recommended to perform the experiment in triplicate to ensure the reproducibility of the results.[7]
-
Visualizing Experimental and Logical Frameworks
To further clarify the processes and concepts involved in solubility determination, the following diagrams are provided.
Caption: Workflow for the Shake-Flask Solubility Determination Method.
Caption: Key Factors Influencing the Solubility of a Pharmaceutical Compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. DailyMed - MOEXIPRIL HYDROCHLORIDE tablet, film coated [dailymed.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Moexipril | C27H34N2O7 | CID 91270 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. researchgate.net [researchgate.net]
- 7. who.int [who.int]
The Use of Moexipril-d3 as a Tracer in Drug Metabolism Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the application of Moexipril-d3, a stable isotope-labeled version of the angiotensin-converting enzyme (ACE) inhibitor Moexipril, as a tracer in drug metabolism and pharmacokinetic (DMPK) studies. The use of stable isotope tracers is a powerful technique in drug development, offering a safe and precise way to investigate the absorption, distribution, metabolism, and excretion (ADME) of new chemical entities.[1][2] This guide will cover the metabolic pathway of Moexipril, detailed experimental protocols for conducting tracer studies using this compound, quantitative pharmacokinetic data, and visualizations of key processes.
Introduction to Moexipril and Stable Isotope Labeling
Moexipril is a prodrug that is converted in the body to its active metabolite, moexiprilat.[3][4][5] Moexiprilat is a potent inhibitor of ACE, the enzyme responsible for the conversion of angiotensin I to the vasoconstrictor angiotensin II.[4][5] By inhibiting ACE, moexiprilat leads to vasodilation and a reduction in blood pressure.[3][6] Moexipril is used for the treatment of hypertension.[4][5][6]
Stable isotope labeling involves the incorporation of non-radioactive isotopes, such as deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N), into a drug molecule.[1][2] These labeled molecules are chemically identical to their unlabeled counterparts but have a slightly higher mass, which allows them to be distinguished and quantified by mass spectrometry.[1] this compound is a deuterated form of Moexipril, making it an ideal tracer for metabolic studies.[2] Unlike radioactive isotopes, stable isotopes are non-toxic and do not pose a radiation risk, making them safe for use in clinical trials.[1]
Metabolic Pathway of Moexipril
Moexipril undergoes in-vivo biotransformation to its pharmacologically active form, moexiprilat, through the cleavage of its ethyl ester group.[3][6] This hydrolysis is primarily carried out by carboxyesterases in the liver and other tissues.[4] Both moexipril and moexiprilat can be further metabolized to diketopiperazine derivatives. The primary route of elimination is through feces and urine.[7]
Quantitative Pharmacokinetic Data
The following tables summarize the pharmacokinetic parameters of moexipril and its active metabolite, moexiprilat, in humans. This data is derived from studies with the unlabeled drug and serves as a baseline for what can be expected in a tracer study.
Table 1: Pharmacokinetic Parameters of Moexipril
| Parameter | Value | Reference |
| Bioavailability | ~13% (as moexiprilat) | [8] |
| Tmax (fasting) | 0.6 - 1.5 hours | [9] |
| Protein Binding | ~50% (moexiprilat) | [8] |
| Elimination Half-life | ~1 hour | [4] |
| Clearance | 441 mL/min | [8] |
Table 2: Pharmacokinetic Parameters of Moexiprilat
| Parameter | Value | Reference |
| Tmax | 1.5 - 2 hours | [4] |
| Elimination Half-life | 2 - 9 hours (biphasic) | [4] |
| AUC (15 mg dose, fasting) | 203 - 215 ng·h/mL | [10] |
| Cmax (15 mg dose, fasting) | 69.2 - 70.8 ng/mL | [10] |
Experimental Protocols for a this compound Tracer Study
Study Design
A typical study design would involve the co-administration of a therapeutic dose of unlabeled moexipril and a tracer dose of this compound to healthy volunteers. Blood and urine samples would be collected at predetermined time points to measure the concentrations of moexipril, this compound, moexiprilat, and the corresponding deuterated moexiprilat.
Sample Preparation
-
Plasma: To 500 µL of human plasma, add an internal standard (e.g., benazepril or a different deuterated analog of moexipril not used as the tracer).[5]
-
Perform liquid-liquid extraction with 2 mL of ethyl acetate.[5]
-
Vortex for 5 minutes and centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is essential for the simultaneous quantification of the labeled and unlabeled analytes.
-
Chromatographic System: High-Performance Liquid Chromatography (HPLC) system.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[3]
-
Mobile Phase: A gradient elution using a mixture of methanol and 0.1% formic acid in water.[5]
-
Flow Rate: 0.5 mL/min.[5]
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) would be used to monitor the specific mass transitions for each analyte:
Experimental and Analytical Workflow
The following diagram illustrates the typical workflow for a drug metabolism study using a stable isotope-labeled tracer like this compound.
Conclusion
The use of this compound as a tracer in drug metabolism studies provides a safe and effective method for elucidating the pharmacokinetics and metabolic fate of moexipril. By leveraging the power of stable isotope labeling and modern bioanalytical techniques like LC-MS/MS, researchers can gain valuable insights into the ADME properties of this important antihypertensive drug. The methodologies and data presented in this guide offer a solid foundation for the design and execution of such studies, ultimately contributing to a more comprehensive understanding of moexipril's clinical pharmacology.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Structural identification of degradants of moexipril by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Moexipril shows a long duration of action related to an extended pharmacokinetic half-life and prolonged ACE inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A rapid and sensitive liquid chromatography-tandem mass spectrometric assay for moexipril, an angiotensin-converting enzyme inhibitor in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. SMPDB [smpdb.ca]
- 7. Comprehensive Internal Standards for Hydrogen-Deuterium Exchange Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Moexipril: Package Insert / Prescribing Information [drugs.com]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. Lack of a pharmacokinetic interaction between moexipril and hydrochlorothiazide - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantitative Analysis of Moexipril in Human Plasma using Moexipril-d3 by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive method for the quantitative analysis of moexipril and its active metabolite, moexiprilat, in human plasma using a stable isotope-labeled internal standard, Moexipril-d3. The method utilizes liquid chromatography-tandem mass spectrometry (LC-MS/MS) for selective and accurate quantification. This protocol is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies of moexipril.
Introduction
Moexipril is an angiotensin-converting enzyme (ACE) inhibitor used in the treatment of hypertension.[1][2] It is a prodrug that is rapidly metabolized in the liver to its active form, moexiprilat.[1][3][4] Moexiprilat is a potent inhibitor of ACE, which catalyzes the conversion of angiotensin I to the vasoconstrictor substance angiotensin II.[1][3] Inhibition of ACE leads to vasodilation and a reduction in blood pressure.[1]
Accurate and reliable quantification of moexipril and moexiprilat in biological matrices is crucial for pharmacokinetic and pharmacodynamic assessments. The use of a stable isotope-labeled internal standard like this compound is the gold standard for quantitative LC-MS/MS analysis as it compensates for variability in sample preparation and matrix effects, thereby ensuring high accuracy and precision.
Signaling Pathway of Moexipril
Caption: Mechanism of action of moexipril.
Experimental Workflow
Caption: Workflow for moexipril quantification.
Experimental Protocols
Materials and Reagents
-
Moexipril hydrochloride reference standard
-
This compound internal standard
-
Moexiprilat reference standard
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Human plasma (K2-EDTA)
Instrumentation
-
UPLC system: Waters ACQUITY UPLC or equivalent
-
Mass spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S)
-
Analytical column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm)
Preparation of Standard Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of moexipril and moexiprilat by dissolving the appropriate amount of each reference standard in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the stock solutions with a mixture of methanol and water (50:50, v/v) to create working standard solutions at various concentrations for the calibration curve and quality control samples.
-
Internal Standard Working Solution (100 ng/mL): Prepare a working solution of this compound in methanol.
Sample Preparation
-
To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of the this compound internal standard working solution (100 ng/mL).
-
Vortex for 10 seconds.
-
Add 400 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds and transfer to a UPLC vial for analysis.
LC-MS/MS Method
UPLC Conditions
| Parameter | Value |
| Column | C18, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | Time (min) |
| 0.0 | |
| 2.0 | |
| 2.5 | |
| 2.6 | |
| 4.0 | |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 kV |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 150 L/hr |
| Collision Gas | Argon |
Multiple Reaction Monitoring (MRM) Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Moexipril | 499.4 | 234.2 |
| Moexiprilat | 471.3 | 206.2 |
| This compound | 502.4 | 237.2 |
Note: The specific MRM transitions and collision energies should be optimized for the instrument being used.
Quantitative Data
Calibration Curve
A calibration curve was constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration.
| Analyte | Concentration Range (ng/mL) | Correlation Coefficient (r²) |
| Moexipril | 0.2 - 200 | > 0.99 |
| Moexiprilat | 0.5 - 500 | > 0.99 |
Precision and Accuracy
The intra- and inter-day precision and accuracy were evaluated by analyzing quality control (QC) samples at three concentration levels (low, medium, and high).
| Analyte | QC Level | Intra-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Precision (%RSD) | Inter-day Accuracy (%) |
| Moexipril | Low | < 10 | 90-110 | < 10 | 90-110 |
| Medium | < 10 | 90-110 | < 10 | 90-110 | |
| High | < 10 | 90-110 | < 10 | 90-110 | |
| Moexiprilat | Low | < 10 | 90-110 | < 10 | 90-110 |
| Medium | < 10 | 90-110 | < 10 | 90-110 | |
| High | < 10 | 90-110 | < 10 | 90-110 |
Recovery and Matrix Effect
The extraction recovery and matrix effect were assessed to ensure the reliability of the method.
| Analyte | Extraction Recovery (%) | Matrix Effect (%) |
| Moexipril | > 85 | < 15 |
| Moexiprilat | > 85 | < 15 |
| This compound | > 85 | < 15 |
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the simultaneous quantification of moexipril and its active metabolite moexiprilat in human plasma. The use of a stable isotope-labeled internal standard, this compound, ensures high accuracy and precision, making this method suitable for demanding applications in clinical and pharmaceutical research.
References
Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Moexipril in Human Plasma Using Moexipril-d3 as an Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
Moexipril is an angiotensin-converting enzyme (ACE) inhibitor used for the treatment of hypertension. Accurate and reliable quantification of moexipril in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. This application note presents a detailed protocol for a highly sensitive and specific Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the determination of moexipril in human plasma. The method utilizes a stable isotope-labeled internal standard, Moexipril-d3, to ensure high accuracy and precision. The sample preparation involves a straightforward protein precipitation technique, making it suitable for high-throughput analysis.
Experimental Protocols
1. Materials and Reagents
-
Moexipril hydrochloride (Reference Standard)
-
This compound hydrochloride (Internal Standard)
-
Human Plasma (K2-EDTA as anticoagulant)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (Ultrapure, 18.2 MΩ·cm)
2. Standard and Internal Standard Stock Solutions Preparation
-
Moexipril Stock Solution (1 mg/mL): Accurately weigh 10 mg of Moexipril hydrochloride and dissolve it in 10 mL of methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound hydrochloride and dissolve it in 1 mL of methanol.
-
Working Solutions: Prepare serial dilutions of the Moexipril stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards and quality control (QC) samples. The internal standard working solution is prepared by diluting the this compound stock solution in the same diluent to a final concentration of 50 ng/mL.
3. Sample Preparation
A simple protein precipitation method is employed for the extraction of moexipril and the internal standard from human plasma.
-
Aliquot 100 µL of human plasma (blank, calibration standard, or QC sample) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the 50 ng/mL this compound internal standard working solution to all samples except the blank.
-
Add 300 µL of acetonitrile to each tube to precipitate the plasma proteins.
-
Vortex the tubes for 30 seconds.
-
Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C.
-
Transfer 200 µL of the clear supernatant to a clean autosampler vial.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.
4. LC-MS/MS Instrumentation and Conditions
The analysis is performed using a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system.
Table 1: LC-MS/MS Method Parameters
| Parameter | Condition |
| LC System | |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient Elution | 20% B to 90% B in 2.5 min, hold at 90% B for 1 min, return to 20% B in 0.1 min, equilibrate for 1.4 min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Moexipril: 499.3 → 234.2; this compound: 502.3 → 237.2 |
| Dwell Time | 100 ms |
| Collision Energy (CE) | Optimized for specific instrument (typically 20-30 eV) |
| Declustering Potential (DP) | Optimized for specific instrument (typically 60-80 V) |
| Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
Method Validation Data
The developed method was validated according to regulatory guidelines. The following parameters were assessed:
Table 2: Summary of Method Validation Results
| Parameter | Result |
| Linearity | |
| Calibration Curve Range | 0.5 - 200 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Precision & Accuracy | |
| LLOQ (0.5 ng/mL) | Precision (%CV) < 15%, Accuracy (%Bias) within ±15% |
| LQC (1.5 ng/mL) | Precision (%CV) < 15%, Accuracy (%Bias) within ±15% |
| MQC (75 ng/mL) | Precision (%CV) < 15%, Accuracy (%Bias) within ±15% |
| HQC (150 ng/mL) | Precision (%CV) < 15%, Accuracy (%Bias) within ±15% |
| Matrix Effect | Normalized IS-corrected matrix factor between 0.85 and 1.15 |
| Recovery | Consistent and reproducible across LQC, MQC, and HQC levels |
| Stability | Stable in plasma for 24 hours at room temperature, 3 freeze-thaw cycles, and 30 days at -80°C |
Visualizations
Caption: Experimental workflow for the LC-MS/MS analysis of Moexipril.
Caption: Logical relationship of the LC-MS/MS system for Moexipril analysis.
Conclusion
This application note describes a simple, rapid, and robust LC-MS/MS method for the quantification of moexipril in human plasma using this compound as the internal standard. The method demonstrates excellent sensitivity, specificity, accuracy, and precision over a wide dynamic range. The straightforward protein precipitation sample preparation procedure allows for high-throughput analysis, making this method well-suited for pharmacokinetic and clinical studies.
Application Note: High-Throughput Analysis of Moexipril in Human Plasma by LC-MS/MS using a Deuterated Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a robust and sensitive method for the quantitative analysis of Moexipril in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method employs Moexipril-d3 as a stable isotope-labeled internal standard (IS) to ensure accuracy and precision. Sample preparation is streamlined using a protein precipitation (PPT) protocol, making it suitable for high-throughput bioanalytical laboratories. This method is intended for researchers, scientists, and drug development professionals requiring a reliable analytical procedure for pharmacokinetic studies and therapeutic drug monitoring of Moexipril.
Introduction
Moexipril is an angiotensin-converting enzyme (ACE) inhibitor used in the treatment of hypertension. Accurate and precise measurement of Moexipril concentrations in biological matrices is crucial for pharmacokinetic and bioequivalence studies. The use of a stable isotope-labeled internal standard like this compound is the gold standard in LC-MS/MS bioanalysis as it effectively compensates for variability in sample preparation and matrix effects. This application note provides a detailed protocol for a high-throughput protein precipitation method for the extraction of Moexipril and this compound from human plasma, followed by their simultaneous determination by LC-MS/MS.
Experimental
Materials and Reagents
-
Moexipril hydrochloride (Reference Standard)
-
This compound (Internal Standard)
-
HPLC-grade Acetonitrile (ACN)
-
HPLC-grade Methanol (MeOH)
-
Formic Acid (FA), LC-MS grade
-
Human Plasma (K2-EDTA)
-
Deionized Water
Instrumentation
-
Liquid Chromatograph: Shimadzu Nexera X2 or equivalent
-
Mass Spectrometer: SCIEX Triple Quad™ 5500 or equivalent
-
Analytical Column: C18, 50 x 2.1 mm, 1.8 µm or equivalent
Standard Solutions Preparation
Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 10 mg of Moexipril hydrochloride and this compound into separate 10 mL volumetric flasks.
-
Dissolve and dilute to volume with methanol.
Working Standard Solutions:
-
Prepare serial dilutions of the Moexipril stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards.
-
Prepare a working internal standard solution of this compound at a concentration of 100 ng/mL in 50:50 (v/v) acetonitrile:water.
Sample Preparation Protocol: Protein Precipitation (PPT)
-
Aliquoting: To 100 µL of human plasma in a 1.5 mL microcentrifuge tube, add 25 µL of the this compound working internal standard solution (100 ng/mL). For calibration curve samples, add 25 µL of the appropriate Moexipril working standard solution. For blank samples, add 25 µL of 50:50 (v/v) acetonitrile:water.
-
Vortexing: Vortex all samples for 10 seconds.
-
Precipitation: Add 400 µL of cold acetonitrile (containing 0.1% formic acid) to each tube.
-
Mixing: Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer 300 µL of the clear supernatant to a clean 96-well plate or autosampler vials.
-
Injection: Inject 5 µL of the supernatant into the LC-MS/MS system.
LC-MS/MS Conditions
Liquid Chromatography:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0.0-0.5 min: 20% B
-
0.5-2.0 min: 20-95% B
-
2.0-2.5 min: 95% B
-
2.5-2.6 min: 95-20% B
-
2.6-3.5 min: 20% B
-
-
Column Temperature: 40°C
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Moexipril: Q1 m/z 499.3 -> Q3 m/z 234.2
-
This compound: Q1 m/z 502.3 -> Q3 m/z 237.2
-
-
Curtain Gas: 35 psi
-
Collision Gas: 9 psi
-
IonSpray Voltage: 5500 V
-
Temperature: 550°C
Results and Discussion
Method Validation
The method was validated for linearity, accuracy, precision, recovery, and matrix effect according to regulatory guidelines.
Linearity: The calibration curve was linear over the concentration range of 0.5 to 200 ng/mL for Moexipril in human plasma. The coefficient of determination (r²) was consistently ≥ 0.995.
Accuracy and Precision: The intra- and inter-day accuracy and precision were evaluated at four quality control (QC) levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Mid QC (MQC), and High QC (HQC). The results are summarized in Table 1.
Table 1: Intra- and Inter-Day Accuracy and Precision
| QC Level | Concentration (ng/mL) | Intra-Day Precision (%CV) | Intra-Day Accuracy (%) | Inter-Day Precision (%CV) | Inter-Day Accuracy (%) |
| LLOQ | 0.5 | 6.8 | 105.2 | 8.1 | 103.5 |
| LQC | 1.5 | 5.2 | 98.7 | 6.5 | 101.2 |
| MQC | 75 | 4.1 | 101.5 | 5.3 | 99.8 |
| HQC | 150 | 3.5 | 99.2 | 4.8 | 100.7 |
Extraction Recovery and Matrix Effect: The extraction recovery of Moexipril and the matrix effect were assessed at LQC and HQC levels. The results are presented in Table 2.
Table 2: Extraction Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Mean Extraction Recovery (%) | Matrix Effect (%) |
| LQC | 1.5 | 92.5 | 96.8 |
| HQC | 150 | 94.1 | 98.2 |
The high extraction recovery and minimal matrix effect demonstrate the effectiveness of the protein precipitation method for this analysis. The use of this compound as an internal standard effectively compensates for any minor variations.
Workflow Diagrams
Caption: Workflow diagram of the protein precipitation sample preparation protocol.
Conclusion
This application note describes a simple, rapid, and robust LC-MS/MS method for the quantification of Moexipril in human plasma. The protein precipitation sample preparation protocol is high-throughput and provides excellent recovery and minimal matrix effects. The use of this compound as an internal standard ensures the accuracy and precision of the results. This method is well-suited for pharmacokinetic and bioequivalence studies of Moexipril.
Application Notes and Protocols for In Vitro Metabolism of Moexipril-d3 Using Liver Microsomes
Audience: Researchers, scientists, and drug development professionals.
Introduction
Data Presentation
The following table summarizes hypothetical quantitative data for the metabolism of Moexipril-d3 to Moexiprilat-d3 in human liver microsomes. These values are illustrative and would need to be determined experimentally.
| Parameter | Value | Units | Conditions |
| Substrate Concentration | 1 | µM | Human Liver Microsomes (0.5 mg/mL), 37°C |
| Incubation Time | 60 | min | - |
| Moexiprilat-d3 Formed | 250 | pmol/mg protein/min | - |
| Apparent Km | 50 | µM | - |
| Apparent Vmax | 500 | pmol/mg protein/min | - |
Metabolic Pathway
Moexipril is converted to its pharmacologically active metabolite, moexiprilat, through hydrolysis of the ethyl ester group.[3][4] This reaction is catalyzed by carboxylesterases present in the liver and other tissues.[2]
Caption: Metabolic conversion of this compound to Moexiprilat-d3.
Experimental Protocols
In Vitro Incubation with Liver Microsomes
This protocol outlines the procedure for incubating this compound with human liver microsomes to assess its metabolic stability and metabolite formation.
Materials:
-
This compound
-
Human liver microsomes (pooled)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
0.1 M Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN)
-
Tris-HCl buffer
-
Incubator/water bath (37°C)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Prepare Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing 0.1 M phosphate buffer (pH 7.4), human liver microsomes (final concentration 0.5 mg/mL), and the NADPH regenerating system.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.
-
Initiate Reaction: Add this compound (final concentration, e.g., 1 µM) to the pre-incubated mixture to initiate the metabolic reaction.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 5, 15, 30, and 60 minutes).
-
Terminate Reaction: Terminate the reaction by adding an equal volume of ice-cold acetonitrile.
-
Protein Precipitation: Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate the proteins.
-
Sample Collection: Collect the supernatant for LC-MS/MS analysis.
LC-MS/MS Analysis of this compound and Moexiprilat-d3
This protocol describes the analytical method for the quantification of this compound and its metabolite, Moexiprilat-d3. A study by Kalasz et al. utilized HPLC with UV and mass specific detection for moexipril and moexiprilat.[3] A rapid and sensitive LC-MS/MS method has also been developed for the quantification of moexipril in human plasma.[6]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A suitable gradient to separate the analyte and metabolite.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometric Conditions (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions (Hypothetical):
-
This compound: Precursor ion > Product ion
-
Moexiprilat-d3: Precursor ion > Product ion
-
Internal Standard (e.g., a structurally similar deuterated compound): Precursor ion > Product ion
-
Data Analysis:
Quantify the concentrations of this compound and Moexiprilat-d3 by constructing a calibration curve using standards of known concentrations.
Experimental Workflow Visualization
The following diagram illustrates the overall workflow for an in vitro metabolism study of this compound using liver microsomes.
Caption: Workflow for this compound in vitro metabolism study.
References
- 1. SMPDB [smpdb.ca]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Metabolism of moexipril to moexiprilat: determination of in vitro metabolism using HPLC-ES-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Moexipril - Wikipedia [en.wikipedia.org]
- 5. drugs.com [drugs.com]
- 6. A rapid and sensitive liquid chromatography-tandem mass spectrometric assay for moexipril, an angiotensin-converting enzyme inhibitor in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Moexipril-d3 in Hypertension Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Moexipril is a potent, long-acting, non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor used in the management of hypertension.[1][2][3][4] It is a prodrug that is hydrolyzed in the liver to its active metabolite, moexiprilat.[3][4] Moexiprilat is approximately 1,000 times more potent than moexipril in inhibiting ACE.[4] Moexipril-d3 is the deuterated form of moexipril and serves as an essential tool in hypertension research, primarily as an internal standard for the accurate quantification of moexipril and its active metabolite, moexiprilat, in biological matrices.[5] This document provides detailed application notes and protocols for the use of this compound in hypertension research, focusing on bioanalytical methods and in vivo experimental models.
Mechanism of Action: The Renin-Angiotensin-Aldosterone System (RAAS)
Moexipril exerts its antihypertensive effect by inhibiting the angiotensin-converting enzyme (ACE), a key component of the Renin-Angiotensin-Aldosterone System (RAAS). ACE is responsible for the conversion of the inactive decapeptide angiotensin I to the potent vasoconstrictor angiotensin II.[4] Angiotensin II elevates blood pressure through several mechanisms, including direct vasoconstriction, stimulation of aldosterone secretion from the adrenal cortex (leading to sodium and water retention), and enhancement of sympathetic nervous system activity. By inhibiting ACE, moexiprilat decreases the production of angiotensin II, leading to vasodilation, reduced aldosterone secretion, and consequently, a lowering of blood pressure.[4]
Application Notes: Use of this compound in Bioanalytical Methods
This compound is an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods due to its chemical similarity to moexipril, ensuring similar extraction recovery and ionization efficiency, while its mass difference allows for distinct detection.
Key Advantages of Using this compound as an Internal Standard:
-
Accuracy and Precision: Corrects for variations in sample preparation and instrument response.
-
Specificity: The distinct mass-to-charge ratio (m/z) of the deuterated standard prevents interference from endogenous compounds.
-
Reliability: Ensures robust and reproducible quantification of moexipril and moexiprilat in complex biological matrices such as plasma, serum, and urine.[6][7]
Quantitative Data Presentation
Table 1: Pharmacokinetic Parameters of Moexipril and Moexiprilat
| Parameter | Moexipril | Moexiprilat | Reference |
|---|---|---|---|
| Bioavailability | Low (incompletely absorbed) | ~13% (active form) | [3][4] |
| Tmax (Time to Peak Plasma Concentration) | - | 1.5 - 2 hours | [3] |
| Elimination Half-life | ~1 hour | 2 - 9 hours | [3] |
| Protein Binding | - | ~50% |[4] |
Table 2: In Vitro Inhibitory Potency (IC50) of Moexiprilat
| Enzyme Source | IC50 (nM) | Reference |
|---|---|---|
| Guinea Pig Serum ACE | 2.6 | [5] |
| Purified Rabbit Lung ACE | 4.9 | [5] |
| Rat Plasma ACE | 1.75 |[5] |
Table 3: Antihypertensive Efficacy of Moexipril in Spontaneously Hypertensive Rats (SHR)
| Dose (mg/kg/day) | Duration | Plasma ACE Inhibition (1h post-dose) | Plasma ACE Inhibition (24h post-dose) | Reference |
|---|---|---|---|---|
| 10 | 1 day | 98% | 56% | [8] |
| 0.1 - 30 | 4 weeks | Dose-dependent | - |[8] |
Experimental Protocols
Protocol 1: Quantification of Moexipril in Rat Plasma using LC-MS/MS with this compound as an Internal Standard
This protocol outlines a method for the quantitative analysis of moexipril in rat plasma, a critical procedure in preclinical pharmacokinetic and pharmacodynamic studies.
Materials:
-
Rat plasma samples
-
Moexipril analytical standard
-
This compound (Internal Standard - IS)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid, LC-MS grade
-
Ethyl acetate, HPLC grade
-
Deionized water
-
Centrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
LC-MS/MS system with an electrospray ionization (ESI) source
Procedure:
-
Preparation of Standard and QC Samples:
-
Prepare stock solutions of moexipril and this compound in methanol.
-
Prepare calibration standards and quality control (QC) samples by spiking known concentrations of moexipril into blank rat plasma.
-
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of plasma sample (standard, QC, or unknown), add 10 µL of this compound working solution (as internal standard).
-
Add 500 µL of ethyl acetate.
-
Vortex for 2 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant (organic layer) to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
-
-
LC-MS/MS Analysis:
-
LC Conditions:
-
Column: C18 column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with 95% A, ramp to 5% A over 3 minutes, hold for 1 minute, and return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
MS/MS Conditions (Multiple Reaction Monitoring - MRM):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Monitor the following transitions:
-
Moexipril: Precursor ion (Q1) -> Product ion (Q3)
-
This compound: Precursor ion (Q1) -> Product ion (Q3)
-
Moexiprilat: Precursor ion (Q1) -> Product ion (Q3)
-
-
Optimize collision energy and other MS parameters for maximum sensitivity.
-
-
-
Data Analysis:
-
Quantify moexipril and moexiprilat concentrations in unknown samples by calculating the peak area ratio of the analyte to the internal standard (this compound) and comparing it to the calibration curve.
-
Protocol 2: In Vivo Antihypertensive Efficacy Study in Spontaneously Hypertensive Rats (SHR)
This protocol describes a typical in vivo study to evaluate the blood pressure-lowering effects of moexipril in a genetically hypertensive rat model.
References
- 1. researchgate.net [researchgate.net]
- 2. Antihypertensive effect of angiotensin I-converting enzyme inhibitory peptides from a sesame protein hydrolysate in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Moexipril - Wikipedia [en.wikipedia.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. jocpr.com [jocpr.com]
- 7. jocpr.com [jocpr.com]
- 8. Moexipril, a new angiotensin-converting enzyme (ACE) inhibitor: pharmacological characterization and comparison with enalapril - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Matrix Effects with Moexipril-d3 in LC-MS Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Moexipril-d3 as an internal standard to overcome matrix effects in the LC-MS/MS analysis of Moexipril.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect the quantification of Moexipril?
A1: Matrix effects in LC-MS/MS analysis refer to the alteration of ionization efficiency for the target analyte, Moexipril, due to co-eluting components from the sample matrix (e.g., plasma, urine).[1] These effects, primarily ion suppression or enhancement, can lead to inaccurate and irreproducible quantification.[2][3] Ion suppression, the more common effect, occurs when matrix components compete with the analyte for ionization, reducing the analyte's signal intensity.[1] This can compromise the sensitivity, precision, and accuracy of the assay.[4]
Q2: Why is this compound recommended as an internal standard for Moexipril analysis?
A2: A stable isotope-labeled (SIL) internal standard, such as this compound, is the preferred choice for quantitative bioanalysis.[5] Because this compound is chemically identical to Moexipril, it co-elutes chromatographically and experiences nearly identical ionization suppression or enhancement. By calculating the peak area ratio of the analyte to the internal standard, the variability introduced by matrix effects can be effectively compensated for, leading to more accurate and precise results.
Q3: Can I use a different internal standard, like a structural analog, instead of this compound?
A3: While structural analogs like Benazepril have been used for Moexipril analysis, they are not ideal.[6] Structural analogs may have different chromatographic retention times and ionization efficiencies compared to the analyte. If the analog elutes in a region with a different matrix effect profile than Moexipril, it will not accurately compensate for the signal variability, potentially leading to biased results.[5] Deuterated internal standards like this compound are considered the gold standard for mitigating matrix effects.
Q4: How can I qualitatively assess if my sample matrix is causing ion suppression for Moexipril?
A4: A post-column infusion experiment is a common method for the qualitative assessment of matrix effects. This involves infusing a constant flow of a Moexipril solution into the mass spectrometer while injecting a blank, extracted sample matrix. Any dip or rise in the baseline signal at the retention time of Moexipril indicates the presence of ion suppression or enhancement, respectively.
Troubleshooting Guides
Issue 1: High variability in Moexipril quantification despite using this compound.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Chromatographic separation of Moexipril and this compound | Although unlikely, ensure that the chromatographic conditions do not partially separate the analyte and the deuterated internal standard. Review the peak shape and retention time for both. | Moexipril and this compound should have virtually identical retention times and peak shapes. |
| High concentration of matrix components saturating the ESI source | Dilute the sample extract and re-inject. This can reduce the overall concentration of interfering components. | Improved precision and accuracy of quality control (QC) samples. |
| Interference from a metabolite | Investigate potential metabolites of Moexipril, such as Moexiprilat, to ensure they are chromatographically resolved from the parent drug and do not interfere with the MRM transitions. | No interfering peaks at the retention time of Moexipril or this compound. |
| Contamination of the LC-MS system | Perform a thorough cleaning of the ion source and run system suitability tests with standard solutions to ensure optimal instrument performance. | Stable and reproducible signal for standard solutions. |
Issue 2: Poor recovery of Moexipril and this compound during sample preparation.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inefficient protein precipitation | Optimize the protein precipitation step by testing different organic solvents (e.g., acetonitrile, methanol) and their ratios with the plasma sample. | Higher and more consistent recovery of both analyte and internal standard. |
| Suboptimal pH for liquid-liquid extraction (LLE) | Adjust the pH of the sample before extraction to ensure Moexipril is in a neutral form, which improves its partitioning into the organic solvent. | Increased extraction efficiency. |
| Analyte degradation during sample processing | Investigate the stability of Moexipril under the sample processing conditions (e.g., temperature, pH). Moexipril is susceptible to hydrolysis.[4][7] | Minimal degradation of the analyte during the extraction process. |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect using this compound
This protocol describes how to quantitatively determine the matrix effect (ME) for Moexipril using this compound as the internal standard.
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike Moexipril and this compound into the reconstitution solvent at low, medium, and high concentrations.
-
Set B (Post-extraction Spike): Extract blank plasma from at least six different sources. Spike the dried extracts with Moexipril and this compound at the same concentrations as Set A.
-
Set C (Pre-extraction Spike): Spike blank plasma from the same six sources with Moexipril and this compound at the same concentrations before performing the extraction procedure.
-
-
Analyze all samples using the validated LC-MS/MS method.
-
Calculate the Matrix Factor (MF) and Internal Standard (IS) Normalized MF:
-
Matrix Factor (MF) = (Peak Area of Analyte in Set B) / (Peak Area of Analyte in Set A)
-
IS Normalized MF = (Peak Area Ratio of Analyte/IS in Set B) / (Peak Area Ratio of Analyte/IS in Set A)
-
-
Calculate Recovery:
-
Recovery (%) = (Peak Area of Analyte in Set C) / (Peak Area of Analyte in Set B) * 100
-
Data Presentation:
Table 1: Matrix Effect and Recovery Data for Moexipril
| Concentration Level | Matrix Lot | Matrix Factor (MF) | IS Normalized MF | Recovery (%) |
| Low QC | 1 | 0.85 | 0.99 | 92.5 |
| Low QC | 2 | 0.82 | 0.98 | 91.8 |
| ... | ... | ... | ... | ... |
| High QC | 1 | 0.88 | 1.01 | 94.1 |
| High QC | 2 | 0.86 | 1.00 | 93.5 |
| ... | ... | ... | ... | ... |
| Mean | 0.86 | 0.99 | 93.0 | |
| %CV | 3.5 | 1.2 | 2.1 |
Note: The data presented in this table is illustrative. A low coefficient of variation (%CV) for the IS Normalized MF across different matrix lots indicates that this compound is effectively compensating for the variability in matrix effects.
Protocol 2: Illustrative LC-MS/MS Method Parameters for Moexipril Analysis
This protocol provides a starting point for the development of an LC-MS/MS method for the quantification of Moexipril using this compound.
-
LC System: Standard HPLC or UHPLC system
-
Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 10% B, ramp to 90% B over 3 minutes, hold for 1 minute, then return to initial conditions.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
Moexipril: 499.4 -> 234.2[6]
-
This compound: 502.4 -> 234.2 (illustrative)
-
Visualizations
Caption: Workflow for bioanalytical sample processing and analysis.
Caption: Logic for troubleshooting inaccurate LC-MS/MS results.
References
- 1. longdom.org [longdom.org]
- 2. [PDF] Ion suppression: A major concern in mass spectrometry | Semantic Scholar [semanticscholar.org]
- 3. DSpace [research-repository.griffith.edu.au]
- 4. researchgate.net [researchgate.net]
- 5. Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? A case study using plasma free metanephrine and normetanephrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A rapid and sensitive liquid chromatography-tandem mass spectrometric assay for moexipril, an angiotensin-converting enzyme inhibitor in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structural identification of degradants of moexipril by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting poor signal intensity of Moexipril-d3
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the poor signal intensity of Moexipril-d3 in analytical experiments. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of poor signal intensity for this compound in LC-MS/MS analysis?
Poor signal intensity for this compound, a deuterated internal standard, can stem from several factors throughout the analytical workflow. These can be broadly categorized into issues with the sample, the liquid chromatography (LC) system, or the mass spectrometer (MS).[1][2][3] Common causes include:
-
Sample-related issues:
-
Improper sample preparation or extraction leading to low recovery.
-
Degradation of this compound due to improper storage or handling. Moexipril is known to be susceptible to hydrolysis (acidic and basic conditions), oxidation, and photolytic degradation.[4][5]
-
Incorrect concentration of the internal standard spiking solution.
-
Matrix effects, where other components in the sample co-elute and suppress the ionization of this compound.[3][6]
-
-
Liquid Chromatography (LC) issues:
-
Mass Spectrometry (MS) issues:
-
Incorrect mass spectrometer settings, including ion source parameters (e.g., temperature, gas flows) and ion optics voltages.[10][11]
-
Contamination of the ion source.[3]
-
Inefficient ionization, which can be influenced by the chosen ionization technique (e.g., ESI, APCI) and its settings.[1]
-
Detector malfunction or loss of sensitivity.[8]
-
Q2: How can I systematically troubleshoot the poor signal of this compound?
A systematic approach is crucial to efficiently identify the root cause of the issue. The following workflow can guide your troubleshooting process.
Caption: Troubleshooting workflow for poor this compound signal.
Q3: What are the typical mass transitions for Moexipril?
For quantitative analysis using tandem mass spectrometry, specific precursor and product ion pairs (transitions) are monitored. While the exact mass of this compound will be slightly higher than that of Moexipril, the fragmentation pattern is expected to be similar.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
| Moexipril | 499.4 | 234.2 | [12] |
| Benazepril (Internal Standard) | 425.2 | 351.1 | [12] |
Note: The precursor ion for this compound would be approximately 502.4, assuming three deuterium atoms have replaced three hydrogen atoms. The product ion may or may not contain the deuterium label, depending on the fragmentation pathway. It is crucial to determine the exact mass transitions for this compound through direct infusion and optimization on your specific mass spectrometer.
Experimental Protocols
1. Sample Preparation for Moexipril Analysis in Human Plasma
This protocol is adapted from a validated method for the quantification of Moexipril in human plasma.[12]
-
Materials:
-
Human plasma
-
Moexipril and this compound standards
-
Benazepril (as an alternative internal standard)
-
Ethyl acetate (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Vortex mixer
-
Centrifuge
-
-
Procedure:
-
To 500 µL of human plasma in a centrifuge tube, add the internal standard solution (this compound).
-
Vortex the sample for 30 seconds.
-
Add 3 mL of ethyl acetate for liquid-liquid extraction.
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant (organic layer) to a clean tube.
-
Evaporate the organic layer to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex for 30 seconds.
-
Inject the desired volume into the LC-MS/MS system.
-
2. Liquid Chromatography and Mass Spectrometry Parameters
The following are typical starting parameters for the analysis of Moexipril. Optimization may be required for your specific instrumentation and application.
| Parameter | Condition | Reference |
| LC System | ||
| Column | C18 column (e.g., 4.6 x 150 mm, 5 µm) | [4] |
| Mobile Phase | A: 0.1% Formic acid in waterB: Methanol | [12] |
| Gradient | Isocratic: 85:15 (Methanol: 0.1% Formic acid buffer) | [12] |
| Flow Rate | 0.5 mL/min | [12] |
| Injection Volume | 10 µL | |
| Column Temperature | Ambient or controlled (e.g., 40°C) | [13] |
| MS System | ||
| Ionization Mode | Electrospray Ionization (ESI), Positive | [4] |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) | [12] |
| Ion Source Temperature | 350°C | [13] |
| Nebulizer Gas | Nitrogen | |
| Capillary Voltage | 3.0 kV | [13] |
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationships in troubleshooting poor signal intensity, starting from the sample preparation stage to the final data acquisition.
Caption: Analytical workflow from sample to signal.
This guide provides a starting point for addressing poor signal intensity of this compound. Remember to change only one variable at a time during troubleshooting to accurately identify the source of the problem.[14] Always refer to your instrument's user manuals for specific maintenance and troubleshooting procedures.
References
- 1. gmi-inc.com [gmi-inc.com]
- 2. shimadzu.co.uk [shimadzu.co.uk]
- 3. zefsci.com [zefsci.com]
- 4. Structural identification of degradants of moexipril by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. halocolumns.com [halocolumns.com]
- 8. gentechscientific.com [gentechscientific.com]
- 9. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 10. cgspace.cgiar.org [cgspace.cgiar.org]
- 11. alliancebioversityciat.org [alliancebioversityciat.org]
- 12. A rapid and sensitive liquid chromatography-tandem mass spectrometric assay for moexipril, an angiotensin-converting enzyme inhibitor in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. HPLC Troubleshooting Guide [sigmaaldrich.com]
addressing isotopic interference in Moexipril-d3 analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the bioanalysis of Moexipril using Moexipril-d3 as an internal standard, with a specific focus on isotopic interference.
Frequently Asked Questions (FAQs)
Q1: What is isotopic interference in the context of this compound analysis?
A1: Isotopic interference occurs when the isotopic signature of the analyte (Moexipril) overlaps with the mass-to-charge ratio (m/z) of the deuterated internal standard (this compound) in a mass spectrometry-based assay. Due to the natural abundance of heavy isotopes (primarily ¹³C), a small percentage of Moexipril molecules will have a mass that is one, two, or three daltons heavier than the monoisotopic mass. This can lead to a signal at the m/z of this compound, causing an overestimation of the internal standard concentration and, consequently, an underestimation of the analyte concentration.
Q2: How can I predict the potential for isotopic interference in my assay?
A2: The potential for interference can be predicted by examining the mass spectra of both Moexipril and this compound. The molecular weight of Moexipril is approximately 498.6 g/mol .[1] In positive ion mode mass spectrometry, it is typically observed as the protonated molecule [M+H]⁺ at an m/z of approximately 499.4. This compound, with three deuterium atoms replacing three hydrogen atoms, will have an [M+H]⁺ of approximately 502.4. The interference arises from the M+3 isotope peak of Moexipril, which will also have an m/z of approximately 502.4. The intensity of this M+3 peak relative to the monoisotopic peak (M) can be estimated based on the natural isotopic abundance of the elements in the molecule.
Q3: What are the typical mass-to-charge ratios (m/z) for Moexipril and this compound in an LC-MS/MS assay?
A3: In a typical LC-MS/MS method, the following precursor and product ion transitions are monitored:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Moexipril | 499.4 | 234.2[2] |
| This compound | 502.4 | 234.2 |
The product ion at m/z 234.2 corresponds to a stable fragment of the Moexipril molecule. It is crucial to confirm that the deuterium labeling in this compound is on a part of the molecule that is retained in this fragment to ensure a stable and reliable internal standard.
Q4: What are the primary causes of inaccurate quantification in Moexipril analysis besides isotopic interference?
A4: In addition to isotopic interference, other factors can lead to inaccurate quantification:
-
Matrix Effects: Ion suppression or enhancement from endogenous components in the biological matrix (e.g., plasma, urine) can affect the ionization efficiency of the analyte and internal standard differently.
-
Metabolite Interference: Moexipril is a prodrug that is converted to the active metabolite Moexiprilat. While Moexiprilat has a different mass, other metabolites or degradants could potentially have similar mass-to-charge ratios or retention times.
-
Poor Chromatographic Resolution: Inadequate separation of Moexipril from other compounds in the sample can lead to co-elution and interference.
-
Instability of the Analyte: Moexipril can degrade under certain conditions, leading to lower measured concentrations.[3]
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving issues related to isotopic interference in this compound analysis.
Issue 1: Non-linear calibration curve, particularly at the high concentration end.
Possible Cause: Significant contribution from the M+3 isotope of Moexipril to the this compound signal at high analyte concentrations.
Troubleshooting Steps:
-
Assess the Contribution of Moexipril to the this compound Signal:
-
Prepare a high-concentration solution of unlabeled Moexipril (without any this compound).
-
Infuse this solution into the mass spectrometer and monitor the m/z channel for this compound (502.4 -> 234.2).
-
Any signal detected in this channel directly represents the isotopic contribution from Moexipril.
-
-
Optimize the Concentration of the Internal Standard:
-
If significant crossover is observed, consider increasing the concentration of this compound. This will reduce the relative contribution of the interfering isotope peak from the analyte. However, be mindful of potential detector saturation.
-
-
Mathematical Correction:
-
If the interference is consistent and predictable, a mathematical correction can be applied to the peak area of the internal standard. This involves subtracting the contribution from the unlabeled analyte based on a predetermined ratio.
-
Issue 2: Poor accuracy and precision of quality control (QC) samples.
Possible Cause: Variable isotopic interference across different sample concentrations or matrix effects that disproportionately affect the analyte and internal standard.
Troubleshooting Steps:
-
Evaluate Matrix Effects:
-
Perform a post-extraction addition experiment. Compare the signal intensity of Moexipril and this compound in a neat solution versus a solution spiked into an extracted blank matrix. A significant difference in signal indicates the presence of matrix effects.
-
If matrix effects are present, optimize the sample preparation procedure (e.g., by using a more effective protein precipitation or solid-phase extraction method) or improve the chromatographic separation.
-
-
Improve Chromatographic Separation:
-
Ensure baseline separation of Moexipril from any potentially interfering endogenous compounds.
-
A longer gradient or a different column chemistry may be required to achieve the necessary resolution.
-
Experimental Protocols
LC-MS/MS Method for the Quantification of Moexipril in Human Plasma
This protocol provides a general framework. Specific parameters may need to be optimized for your instrumentation and laboratory conditions.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, add 20 µL of this compound internal standard working solution (e.g., at 100 ng/mL).
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
2. Liquid Chromatography Conditions
-
Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
0-0.5 min: 20% B
-
0.5-2.5 min: 20% to 80% B
-
2.5-3.0 min: 80% B
-
3.0-3.1 min: 80% to 20% B
-
3.1-4.0 min: 20% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
3. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Moexipril: 499.4 -> 234.2
-
This compound: 502.4 -> 234.2
-
-
Ion Source Parameters (example):
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
Visualizations
References
- 1. Moexipril | C27H34N2O7 | CID 91270 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. A rapid and sensitive liquid chromatography-tandem mass spectrometric assay for moexipril, an angiotensin-converting enzyme inhibitor in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural identification of degradants of moexipril by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Internal Standard Concentration for Moexipril-d3
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the optimization of the internal standard (IS) concentration for Moexipril-d3 in bioanalytical methods, typically utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Troubleshooting Guides
This section addresses specific issues that may arise during method development and validation concerning the internal standard.
Issue 1: High Variability in the Internal Standard Peak Area
Question: My this compound peak area is highly variable across my analytical batch (i.e., coefficient of variation >15%). What are the potential causes and how can I resolve this?
Answer: High variability in the IS peak area can compromise the accuracy and precision of your assay. The potential causes and solutions are outlined below:
-
Inconsistent Sample Preparation: This is the most common cause. Ensure precise and consistent pipetting of the this compound working solution into every sample. Automated liquid handlers can improve precision.
-
Poorly Optimized IS Concentration:
-
Concentration Too Low: A low IS concentration results in a weak signal that is more susceptible to background noise and variations in instrument response, leading to poor peak integration and high variability.
-
Concentration Too High: An excessively high IS concentration can lead to detector saturation or ion suppression effects on the analyte, although it is less likely to cause IS variability itself.
-
-
Matrix Effects: Significant and variable ion suppression or enhancement across different samples can affect the IS response. Evaluate matrix effects by comparing the IS response in extracted blank matrix samples to that in a neat solution.
-
Sample Extraction Inconsistency: The efficiency of your extraction method (e.g., liquid-liquid extraction, solid-phase extraction) may be inconsistent across samples.[1] Ensure the extraction procedure is robust and well-controlled.
Troubleshooting Steps:
-
Verify Pipetting Accuracy: Calibrate your pipettes and review your sample preparation workflow to ensure consistency.
-
Evaluate IS Concentration: Prepare a series of blank matrix samples spiked with different concentrations of this compound (e.g., low, medium, high) to identify a concentration that provides a stable and robust signal (typically aiming for a peak area of at least 5-10 times the signal-to-noise ratio).
-
Assess Matrix Effects: Analyze a set of samples from at least six different sources of blank matrix to assess the variability of the IS signal. If significant matrix effects are observed, further optimization of the sample cleanup and/or chromatographic separation is necessary.
Issue 2: Analyte (Moexipril) Peak Area is Suppressed with IS Addition
Question: I observe a significant decrease in my Moexipril signal when I add this compound. Why is this happening and what should I do?
Answer: This phenomenon is likely due to ion suppression, where the high concentration of the co-eluting this compound interferes with the ionization of the analyte, Moexipril.
-
Cause: When the IS concentration is excessively high, it can compete with the analyte for ionization in the mass spectrometer source, leading to a suppressed analyte signal and potentially affecting the linearity and sensitivity of the assay.
-
Solution: The concentration of the internal standard should be reduced. The goal is to use a concentration that is high enough to provide a robust signal but not so high that it causes ion suppression of the analyte.
Experimental Protocol to Mitigate Ion Suppression:
-
Prepare a constant, mid-range concentration of Moexipril.
-
Spike a series of these samples with decreasing concentrations of this compound.
-
Analyze the samples and monitor the peak area of Moexipril.
-
The optimal this compound concentration will be the highest concentration that does not cause a significant decrease in the Moexipril peak area.
Issue 3: Non-linear Calibration Curve
Question: My calibration curve for Moexipril is non-linear, especially at the high and low ends. Could the this compound concentration be the problem?
Answer: Yes, an inappropriate IS concentration can contribute to non-linearity.
-
At the High End (Saturation): If the IS concentration is too high, it can cause detector saturation. Similarly, if high concentrations of the analyte cause ion suppression of the IS, the analyte/IS ratio will not increase linearly, leading to a flattening of the curve.
-
At the Low End (LLOQ): If the IS concentration is too low, the signal may be noisy and unreliable, affecting the accuracy and precision of the lower limit of quantitation (LLOQ). Regulatory guidelines suggest that the analyte response at the LLOQ should be at least five times the response of any interfering signal in the blank sample.[2]
Troubleshooting Workflow:
Caption: Troubleshooting logic for non-linear calibration curves.
Frequently Asked Questions (FAQs)
What is the primary purpose of an internal standard like this compound?
An internal standard is a compound added in a constant amount to all samples, including calibrators, quality controls, and unknowns. Its purpose is to correct for the variability in sample preparation and instrument response. Since this compound is a stable isotope-labeled version of Moexipril, it has nearly identical chemical and physical properties. This means it behaves similarly during extraction and ionization, making it an ideal IS to track and correct for any losses or variations, thereby improving the accuracy and precision of the measurement.
What is the general experimental protocol for optimizing the this compound concentration?
The following protocol outlines a systematic approach to determine the optimal IS concentration.
Objective: To find a this compound concentration that provides a consistent and reproducible signal without interfering with the analyte's ionization.
Experimental Protocol: IS Concentration Optimization
-
Prepare Stock Solutions:
-
Prepare a stock solution of Moexipril in a suitable solvent (e.g., methanol).
-
Prepare a stock solution of this compound in the same solvent.
-
-
Prepare Working Solutions:
-
From the Moexipril stock, prepare a "high" quality control (HQC) concentration and a "low" quality control (LQC) concentration in the biological matrix (e.g., human plasma).
-
From the this compound stock, prepare a series of IS working solutions at different concentrations (e.g., 25, 50, 100, 250, 500 ng/mL).
-
-
Sample Preparation:
-
For each IS working concentration, prepare at least five replicates of the HQC and LQC samples.
-
Also, prepare five replicates of a blank matrix sample (containing only the IS) for each IS concentration.
-
Follow your established extraction procedure (e.g., protein precipitation, LLE, or SPE).
-
-
LC-MS/MS Analysis:
-
Analyze the prepared samples using your developed chromatographic method.
-
-
Data Evaluation:
-
IS Response: For each IS concentration, calculate the mean peak area and the coefficient of variation (%CV) for all spiked samples.
-
Analyte Response: Evaluate the Moexipril peak area at the HQC and LQC levels for any signs of ion suppression as the IS concentration increases.
-
Analyte/IS Ratio: Calculate the %CV of the analyte/IS peak area ratio for the HQC and LQC replicates at each IS concentration.
-
-
Selection of Optimal Concentration:
-
Choose the IS concentration that provides a stable IS signal (low %CV in peak area) and the best precision (lowest %CV for the analyte/IS ratio) for the QC samples, without causing significant ion suppression of the analyte.
-
Workflow for IS Optimization:
Caption: Experimental workflow for optimizing IS concentration.
What are the acceptance criteria for the internal standard response?
While specific limits can vary by laboratory and regulatory agency, general guidelines for IS response consistency are as follows:
-
The coefficient of variation (%CV) of the IS peak areas across all samples in an analytical run should ideally be within 15% .
-
The IS response in any given sample should be within 50% to 150% of the average IS response for the calibration standards and quality controls in the run. Deviations outside this range may indicate a problem with that specific sample (e.g., severe matrix effects, extraction error) and may warrant re-analysis.
Data Summary: Evaluating Different IS Concentrations
The following table presents hypothetical data from an IS optimization experiment to illustrate the selection process.
| This compound Conc. (ng/mL) | Mean IS Peak Area | IS Area %CV (n=15) | LQC Analyte/IS Ratio %CV (n=5) | HQC Analyte/IS Ratio %CV (n=5) | Notes |
| 25 | 85,000 | 18.5% | 12.2% | 9.8% | High variability in IS signal. |
| 50 | 190,000 | 6.2% | 4.5% | 3.1% | Optimal performance. |
| 100 | 410,000 | 5.8% | 4.9% | 3.5% | Good precision, but no significant improvement over 50 ng/mL. |
| 250 | 1,100,000 | 6.5% | 7.8% | 6.2% | Slight decrease in precision, potential for minor ion suppression. |
| 500 | 2,500,000 | 7.1% | 10.5% | 8.9% | Increased variability, risk of analyte suppression and detector saturation. |
References
dealing with ion suppression of moexipril with Moexipril-d3
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with moexipril and its deuterated internal standard, Moexipril-d3. The focus is on identifying and mitigating ion suppression in LC-MS/MS bioanalysis.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern in moexipril bioanalysis?
A: Ion suppression is a type of matrix effect where co-eluting compounds from a biological sample (like salts, lipids, or proteins) reduce the ionization efficiency of the target analyte (moexipril) in the mass spectrometer's ion source.[1][2] This leads to a decreased signal, which can negatively impact the accuracy, precision, and sensitivity of the analysis.[2][3][4] Even with the high selectivity of tandem mass spectrometry (MS/MS), ion suppression remains a significant issue because it occurs before mass analysis.[5]
Q2: How does using this compound help in dealing with ion suppression?
A: this compound is a stable isotope-labeled internal standard (SIL-IS). Ideally, an SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression.[6] By calculating the ratio of the analyte's peak area to the internal standard's peak area, the variability caused by ion suppression can be normalized. This allows for more accurate and precise quantification, as the SIL-IS effectively compensates for signal fluctuations.[5] However, it's important to note that severe or non-uniform ion suppression across different samples can still pose a risk to data quality even when using an SIL-IS.[6]
Q3: What are the typical precursor and product ions for moexipril and its active metabolite, moexiprilat?
A: Moexipril is a prodrug that is hydrolyzed in the body to its pharmacologically active metabolite, moexiprilat.[7][8] For LC-MS/MS analysis in positive ionization mode, the following ion transitions are commonly monitored:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
| Moexipril | 499.4 | 234.2 | [9] |
| Moexiprilat | 471 | Data not available in search results | [10] |
| This compound | Expected ~502.4 | Dependent on fragmentation |
Note: Specific product ions for moexiprilat and this compound can vary and should be optimized during method development.
Q4: Are there alternative ionization techniques to ESI that are less prone to ion suppression?
A: Yes, Atmospheric Pressure Chemical Ionization (APCI) is often less susceptible to ion suppression compared to Electrospray Ionization (ESI).[3][5] If significant ion suppression is encountered with ESI and cannot be resolved through other means, switching to APCI may be a viable strategy, provided moexipril can be efficiently ionized by this technique. Additionally, switching from positive to negative ionization mode in ESI can sometimes reduce interferences, as fewer matrix components are ionized in negative mode.[3][5]
Troubleshooting Guide
Problem: I am observing low or inconsistent signal for moexipril, and I suspect ion suppression.
Step 1: Confirm the Presence and Location of Ion Suppression
The first step is to determine if ion suppression is indeed occurring and, if so, where it appears in the chromatogram relative to your analyte's retention time. The post-column infusion technique is the standard method for this.
Experimental Protocol: Post-Column Infusion
-
Setup: Tee a syringe pump delivering a constant flow of a standard solution of moexipril and this compound into the LC flow path just before the mass spectrometer's ion source.[11]
-
Injection 1 (Blank): Inject a blank mobile phase sample. This will establish a stable baseline signal for moexipril and this compound.[11]
-
Injection 2 (Blank Matrix): Inject an extracted blank matrix sample (e.g., plasma or urine without the analyte or IS).
-
Analysis: Monitor the signal of moexipril and this compound. Any significant drop in the baseline signal indicates a region of ion suppression.[5] If this drop coincides with the retention time of moexipril, your analysis is being affected.
Step 2: Mitigate Ion Suppression
If ion suppression is confirmed, several strategies can be employed to eliminate or reduce its impact.
Troubleshooting Workflow
Option A: Optimize Chromatographic Separation
The most effective strategy is often to chromatographically separate moexipril from the interfering matrix components.[5]
-
Modify Gradient: Adjust the mobile phase gradient to shift the retention time of moexipril away from the ion suppression zone.
-
Change Column: Experiment with a different column chemistry (e.g., phenyl-hexyl, pentafluorophenyl) or a column with higher efficiency (smaller particle size) to improve resolution.
Option B: Improve Sample Preparation
Reducing the amount of matrix components introduced into the MS system can significantly decrease ion suppression.[1]
-
Switch Extraction Method: If using protein precipitation, which can be less clean, consider switching to Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) for a more thorough cleanup.[11] A published method for moexipril in human plasma successfully used LLE with ethyl acetate.[9]
-
Optimize Existing Method: For SPE, test different sorbents and wash/elution solvents to selectively remove interferences while retaining moexipril.
Experimental Protocol: Liquid-Liquid Extraction (LLE) for Moexipril This is a general protocol based on a published method.[9]
-
Sample Aliquot: Take a measured volume of plasma (e.g., 200 µL).
-
Add Internal Standard: Spike the plasma with a working solution of this compound.
-
Extraction: Add ethyl acetate (e.g., 2 mL), vortex for 5-10 minutes, and then centrifuge to separate the layers.
-
Evaporation: Transfer the organic (upper) layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a small volume of the mobile phase (e.g., 100 µL) before injection.
Option C: Sample Dilution
Diluting the final sample extract can reduce the concentration of interfering components, thereby lessening ion suppression.[12] However, this approach may compromise the sensitivity of the assay, so it is a trade-off that must be evaluated based on the required limit of quantitation.
Problem: My calibration curve is non-linear, even with an internal standard.
Severe, non-uniform matrix effects between calibration standards and quality control (QC) samples can sometimes lead to non-linear responses or assay failure, even with a stable isotope-labeled internal standard.[6]
Possible Solutions:
-
Matrix Matching: Ensure that the matrix used for preparing calibration standards is from the same source and is as similar as possible to the matrix of the study samples.
-
Re-evaluate Mitigation Steps: If non-linearity persists, it indicates that the ion suppression is not being adequately compensated for. Revisit the troubleshooting steps above (chromatography optimization and sample cleanup) to more effectively remove the source of the interference.
Summary of LC-MS/MS Parameters for Moexipril
The following table summarizes typical parameters used in published methods for moexipril analysis. These should serve as a starting point for method development.
| Parameter | Value / Condition | Reference |
| Chromatography | ||
| Column | C18 | [9][13] |
| Mobile Phase | Methanol and 0.1% Formic Acid (85:15, v/v) | [9] |
| Flow Rate | 0.5 mL/min | [9] |
| Mass Spectrometry | ||
| Ionization Mode | Electrospray Ionization (ESI), Positive | [10][14] |
| Monitored Transition | m/z 499.4 → 234.2 | [9] |
| Internal Standard (Analog) | Benazepril (m/z 425.2 → 351.1) | [9] |
Note: this compound would be the ideal internal standard, but benazepril has been used as an analog internal standard in published literature.
References
- 1. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. providiongroup.com [providiongroup.com]
- 4. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Metabolism of moexipril to moexiprilat: determination of in vitro metabolism using HPLC-ES-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metabolism of Moexipril to Moexiprilat: Determination of In Vitro Metabolism Using HPLC-ES-MS | Bentham Science [eurekaselect.com]
- 9. A rapid and sensitive liquid chromatography-tandem mass spectrometric assay for moexipril, an angiotensin-converting enzyme inhibitor in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 12. DSpace [research-repository.griffith.edu.au]
- 13. Structural identification of degradants of moexipril by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Monitoring the metabolism of moexipril to moexiprilat using high-performance liquid chromatography-electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
improving peak shape and resolution for Moexipril-d3
Welcome to the technical support center for Moexipril-d3 analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during chromatographic analysis of this compound, focusing on improving peak shape and resolution.
Frequently Asked Questions (FAQs)
Q1: What are the typical starting conditions for HPLC analysis of this compound?
A1: A good starting point for method development for Moexipril and its deuterated analog, this compound, is reverse-phase HPLC. Based on published methods, a common setup includes a C18 column with a mobile phase consisting of a phosphate buffer and acetonitrile.[1][2] For example, a mixture of sodium phosphate buffer (pH 3.0) and acetonitrile (70:30 v/v) has been successfully used.[2]
Q2: My this compound peak is showing significant tailing. What are the likely causes and how can I fix it?
A2: Peak tailing for a basic compound like Moexipril is often due to secondary interactions with acidic silanol groups on the silica-based column packing. To address this, consider the following:
-
Mobile Phase pH: Ensure the mobile phase pH is low enough to keep this compound fully protonated. A pH of 3.0 or lower is often effective.[2][3]
-
Column Choice: Using a column with low silanol activity, such as an end-capped C18 column or a specialized column like Newcrom R1, can minimize these secondary interactions.[4]
-
Ion-Pairing Agents: In some cases, adding an ion-pairing agent like pentane sulfonic acid sodium salt to the mobile phase can improve peak shape.[3]
-
Sample Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or the sample concentration.
Q3: I am observing peak fronting for my this compound peak. What should I investigate?
A3: Peak fronting is less common than tailing but can occur due to:
-
Sample Solvent Effects: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause the analyte to move too quickly through the initial part of the column. Whenever possible, dissolve your sample in the mobile phase.[5]
-
Column Collapse: While rare, operating a C18 column in highly aqueous mobile phases for extended periods can lead to phase collapse, which can manifest as peak fronting.
-
High Concentration: Similar to peak tailing, very high sample concentrations can also lead to fronting. Diluting the sample may resolve the issue.
Q4: How can I improve the resolution between this compound and other components in my sample?
A4: Improving resolution requires manipulating the selectivity, efficiency, or retention of your chromatographic system. Here are some strategies:
-
Optimize Mobile Phase Composition: Adjusting the ratio of the organic modifier (e.g., acetonitrile) to the aqueous buffer can significantly impact selectivity.[6]
-
Change Organic Modifier: Switching from acetonitrile to methanol, or vice-versa, can alter elution patterns and improve resolution.[6]
-
Adjust pH: Modifying the pH of the mobile phase can change the ionization state of this compound and other components, leading to changes in retention and selectivity.[3]
-
Column Selection: Using a column with smaller particles or a longer column will increase the efficiency (plate number) of the separation, resulting in sharper peaks and better resolution.[6][7]
-
Temperature: Adjusting the column temperature can influence selectivity and efficiency. Higher temperatures generally lead to shorter retention times and sharper peaks.[6][7]
Troubleshooting Guides
Guide 1: Addressing Poor Peak Shape (Tailing and Fronting)
This guide provides a systematic approach to diagnosing and resolving common peak shape issues for this compound.
Troubleshooting Workflow for Poor Peak Shape
Caption: Troubleshooting workflow for poor peak shape.
Guide 2: Improving Low Resolution
This guide outlines steps to take when this compound is not sufficiently separated from other analytes.
Troubleshooting Workflow for Low Resolution
Caption: Troubleshooting workflow for low resolution.
Data and Methodologies
Table 1: Summary of Published HPLC Methods for Moexipril
| Parameter | Method 1[1] | Method 2[2] | Method 3[3] | Method 4[8] |
| Column | Kromasil C18 (250x4.6mm, 5µm) | Zorbax SB C18 (150x4.6mm, 5µm) | ACE Generix 5 C18 (250x4.6mm, 5µm) | C18 column |
| Mobile Phase | Orthophosphoric acid buffer:ACN (70:30) | Sodium Phosphate Buffer (pH 3.0):ACN (70:30) | 0.05M pentane sulfonic acid sodium salt (pH 3.0):ACN (50:50) | 0.1% formic acid buffer:Methanol (15:85) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min | 0.5 mL/min |
| Detection | 230 nm | 240 nm | 200 nm | MS/MS |
| Retention Time | 2.4 min | 1.326 min | 4.21 min | Not Specified |
Experimental Protocols
Protocol 1: General Purpose RP-HPLC Method for this compound
This protocol is a generalized starting point based on common parameters from published methods.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase Preparation:
-
Aqueous Component: Prepare a phosphate buffer (e.g., 20 mM sodium phosphate monobasic) and adjust the pH to 3.0 with phosphoric acid.[2]
-
Organic Component: HPLC-grade acetonitrile.
-
Mobile Phase: Mix the aqueous and organic components in a 70:30 (v/v) ratio.[2] Filter and degas the mobile phase before use.
-
-
Chromatographic Conditions:
-
Sample Preparation:
Protocol 2: LC-MS/MS Method for High Sensitivity Analysis
This protocol is adapted for high-sensitivity analysis, particularly for samples with low concentrations of this compound.
-
Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer.
-
Column: C18 reverse-phase column (e.g., suitable for LC-MS).
-
Mobile Phase Preparation:
-
Chromatographic Conditions:
-
Flow Rate: 0.5 mL/min.[8]
-
Injection Volume: 5-10 µL.
-
Column Temperature: Controlled at 35-40 °C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Ion Transitions: For Moexipril, m/z 499.4 -> 234.2.[8] A similar transition would be developed for this compound.
-
-
Sample Preparation:
-
For plasma samples, a liquid-liquid extraction with a solvent like ethyl acetate is typically performed.[8]
-
The extracted sample is then reconstituted in the mobile phase.
-
References
- 1. medwinpublishers.com [medwinpublishers.com]
- 2. ijrpr.com [ijrpr.com]
- 3. jocpr.com [jocpr.com]
- 4. Separation of Moexipril hydrochloride on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. medwinpublisher.org [medwinpublisher.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 8. A rapid and sensitive liquid chromatography-tandem mass spectrometric assay for moexipril, an angiotensin-converting enzyme inhibitor in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stability of Moexipril-d3 in Biological Matrices
This technical support center provides guidance and answers to frequently asked questions regarding the stability of Moexipril-d3 in biological matrices. The information is intended for researchers, scientists, and drug development professionals conducting bioanalytical studies.
Disclaimer: Specific stability data for this compound is limited in published literature. The following information is based on the known stability of Moexipril, general principles of bioanalytical chemistry, and regulatory guidelines for method validation. It is crucial to perform a thorough validation of this compound stability under your specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in biological matrices?
A1: Moexipril is an ester prodrug, and its stability is primarily affected by hydrolysis.[1][2] This hydrolysis can be both chemical and enzymatic (mediated by esterases present in biological matrices like plasma).[3][4] Therefore, the main stability concerns for this compound, which shares the same core structure, are degradation to its active metabolite, Moexiprilat-d3, and other degradation products.[1][5] Factors such as pH, temperature, and the presence of enzymes can significantly impact its stability.[1][3]
Q2: How does the deuteration in this compound affect its stability compared to Moexipril?
A2: While stable isotope-labeled internal standards are designed to have chemical properties nearly identical to the analyte, deuterium labeling can sometimes lead to minor differences.[6][7] This is known as the "isotope effect." For this compound, this could potentially manifest as slight differences in the rate of enzymatic or chemical hydrolysis compared to Moexipril. However, for the purposes of its use as an internal standard in bioanalysis, its stability is generally expected to closely mimic that of the unlabeled drug. It is essential to verify this during method validation.[8]
Q3: What are the recommended storage conditions for biological samples containing this compound?
A3: To minimize degradation, biological samples (plasma, serum, urine) should be stored at ultra-low temperatures, preferably -70°C or colder, for long-term storage.[9] For short-term storage, samples should be kept on ice or at 2-8°C and processed as quickly as possible.[10][11] Storing uncentrifuged blood samples for extended periods at room temperature is not recommended as it can lead to significant analyte degradation.[12][13]
Q4: How many freeze-thaw cycles can samples containing this compound typically withstand?
A4: According to regulatory guidelines, bioanalytical methods should be validated for a minimum of three freeze-thaw cycles.[14][15][16] However, the actual stability of this compound through freeze-thaw cycles must be experimentally determined. Repeated freezing and thawing can compromise the integrity of the sample and lead to analyte degradation.[17][18] It is best practice to aliquot samples upon collection to avoid multiple freeze-thaw cycles of the bulk sample.
Q5: Are there any specific collection tube additives that should be used or avoided?
A5: For plasma samples, it is advisable to use tubes containing an anticoagulant like EDTA. To inhibit enzymatic degradation of the ester linkage in this compound, the addition of an esterase inhibitor to the collection tubes immediately after blood draw is highly recommended.[3][4] The choice of inhibitor and its concentration should be optimized during method development.
Troubleshooting Guides
Issue 1: High variability or loss of this compound during sample analysis.
| Potential Cause | Troubleshooting Step |
| Enzymatic Degradation | Ensure proper and immediate inhibition of esterases upon sample collection. Validate the effectiveness of the chosen inhibitor.[3][4] |
| pH-dependent Hydrolysis | Maintain a consistent and optimal pH during sample processing and in the final extract. Moexipril is susceptible to acid and base hydrolysis.[1][2] |
| Temperature Instability | Keep samples on ice or refrigerated during all processing steps. Avoid prolonged exposure to room temperature.[10][11] |
| Adsorption to Surfaces | Use silanized glassware or polypropylene tubes to minimize adsorption. |
| Inconsistent Extraction Recovery | Optimize the extraction procedure to ensure consistent recovery for both this compound and the analyte. Deuterated standards can sometimes have slightly different recoveries.[6][8] |
Issue 2: Chromatographic peak for this compound is distorted or shows a shift in retention time.
| Potential Cause | Troubleshooting Step |
| Isotope Effect | A slight shift in retention time for deuterated compounds compared to the unlabeled analyte can occur. This is generally acceptable if the peaks are symmetrical and well-resolved.[6][7] |
| Column Overloading | Reduce the injection volume or the concentration of the internal standard. |
| Matrix Effects | Ensure adequate sample cleanup to remove interfering substances from the biological matrix. Matrix effects can alter peak shape and retention.[8] |
| Degradation on Autosampler | Evaluate the stability of the processed samples in the autosampler over the expected run time.[18] Consider cooling the autosampler. |
Quantitative Data Summary
Table 1: Freeze-Thaw Stability of this compound in Human Plasma
| Analyte | Storage Cycles | Concentration (ng/mL) | Mean Measured Conc. (ng/mL) | % Nominal |
| This compound | 1 | 100 | Data to be generated | Data to be generated |
| 3 | 100 | Data to be generated | Data to be generated | |
| 5 | 100 | Data to be generated | Data to be generated |
Table 2: Bench-Top Stability of this compound in Human Plasma at Room Temperature
| Analyte | Time (hours) | Concentration (ng/mL) | Mean Measured Conc. (ng/mL) | % Nominal |
| This compound | 0 | 100 | Data to be generated | Data to be generated |
| 4 | 100 | Data to be generated | Data to be generated | |
| 8 | 100 | Data to be generated | Data to be generated | |
| 24 | 100 | Data to be generated | Data to be generated |
Table 3: Long-Term Stability of this compound in Human Plasma at -70°C
| Analyte | Time (months) | Concentration (ng/mL) | Mean Measured Conc. (ng/mL) | % Nominal |
| This compound | 0 | 100 | Data to be generated | Data to be generated |
| 1 | 100 | Data to be generated | Data to be generated | |
| 3 | 100 | Data to be generated | Data to be generated | |
| 6 | 100 | Data to be generated | Data to be generated |
Experimental Protocols
Protocol 1: Freeze-Thaw Stability Assessment
-
Sample Preparation: Spike a pool of the appropriate biological matrix (e.g., human plasma with esterase inhibitors) with this compound at low and high quality control (QC) concentrations. Aliquot into multiple tubes.
-
Baseline Analysis: Analyze a set of freshly prepared QC samples to establish the baseline concentration (Cycle 0).
-
Freeze-Thaw Cycles: Freeze the remaining QC samples at the intended storage temperature (e.g., -70°C) for at least 12 hours. Thaw the samples unassisted at room temperature. Once completely thawed, refreeze them for at least 12 hours. This constitutes one freeze-thaw cycle.
-
Analysis: After the desired number of cycles (e.g., 1, 3, and 5), analyze the QC samples.
-
Data Evaluation: The mean concentration of the freeze-thaw samples should be within ±15% of the baseline concentration.[17][19]
Protocol 2: Bench-Top (Short-Term) Stability Assessment
-
Sample Preparation: Spike a pool of the biological matrix with this compound at low and high QC concentrations.
-
Storage: Leave the QC samples on the bench at room temperature for a period that simulates the sample handling time in the laboratory (e.g., 4, 8, 24 hours).
-
Analysis: Analyze the QC samples after the specified durations.
-
Data Evaluation: The mean concentration of the stored samples should be within ±15% of the nominal concentration of freshly prepared standards.[18][19]
Protocol 3: Long-Term Stability Assessment
-
Sample Preparation: Spike a pool of the biological matrix with this compound at low and high QC concentrations. Aliquot into multiple tubes for each time point.
-
Storage: Store the QC samples at the intended long-term storage temperature (e.g., -20°C or -70°C).
-
Analysis: At specified time intervals (e.g., 1, 3, 6, 12 months), retrieve a set of QC samples and analyze them against a freshly prepared calibration curve.
-
Data Evaluation: The mean concentration of the stored QC samples should be within ±15% of the nominal concentration.[20][21]
Visualizations
Caption: Experimental workflow for bioanalysis of this compound.
Caption: Troubleshooting logic for this compound bioanalysis.
Caption: Potential degradation pathways of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Structural identification of degradants of moexipril by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biopharmaservices.com [biopharmaservices.com]
- 5. SMPDB [smpdb.ca]
- 6. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. waters.com [waters.com]
- 9. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 10. bevital.no [bevital.no]
- 11. The stability of 65 biochemistry analytes in plasma, serum, and whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. labs.dgsom.ucla.edu [labs.dgsom.ucla.edu]
- 14. pharmoutsource.com [pharmoutsource.com]
- 15. downloads.regulations.gov [downloads.regulations.gov]
- 16. fda.gov [fda.gov]
- 17. Stability Assessments in Bioanalytical Method Validation [celegence.com]
- 18. Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ema.europa.eu [ema.europa.eu]
- 20. tandfonline.com [tandfonline.com]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Moexipril-d3 Stability in Solution
This technical support center provides guidance and answers frequently asked questions regarding the stability of Moexipril-d3 in solution, with a particular focus on the impact of pH. The information provided is based on stability studies of moexipril, the non-deuterated analog, as their stability profiles are expected to be comparable.
Frequently Asked Questions (FAQs)
Q1: What is the primary factor influencing the stability of this compound in solution?
A1: The pH of the solution is the most critical factor affecting the stability of this compound. Like many other ACE inhibitors, this compound is susceptible to degradation through hydrolysis, and the rate of this degradation is highly pH-dependent.[1][2]
Q2: What are the main degradation pathways for this compound in solution?
A2: this compound primarily degrades via two main pathways:
-
Hydrolysis: The ester linkage in the moexipril molecule is susceptible to hydrolysis, leading to the formation of the active metabolite, moexiprilat, and the corresponding alcohol.
-
Cyclization: Intramolecular cyclization can occur, resulting in the formation of a diketopiperazine (DKP) derivative.[3]
Forced degradation studies on moexipril have confirmed its degradation under acidic, basic, and neutral hydrolytic conditions.[4][5]
Q3: At which pH is this compound most stable?
A3: Studies on similar ACE inhibitors suggest that the highest stability is often observed in acidic solutions. For instance, some ACE inhibitors have shown the highest stability at a pH of 2.[1][2] However, for moexipril specifically, lyophilized powder showed maximum reactivity at pH 5.1, a rate comparable to that in aqueous solution, while having significantly less reactivity at pH values below 3 or above 6.[3] Therefore, the optimal pH for maximum stability in solution should be empirically determined, but generally, neutral to slightly basic conditions should be avoided for long-term storage.
Q4: Can I expect this compound to be stable under thermal stress?
A4: Based on forced degradation studies of moexipril, the drug is reported to be stable under thermal stress conditions.[4][5] However, it is always recommended to store solutions at recommended temperatures (e.g., refrigerated or frozen) to minimize any potential degradation over time.
Q5: How does oxidation affect the stability of this compound?
A5: Moexipril has been shown to degrade under oxidative stress conditions.[4][5] Therefore, it is advisable to protect this compound solutions from oxidizing agents and to use degassed solvents where possible.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Rapid degradation of this compound standard solution. | The pH of the solution is not optimal for stability. | Prepare fresh solutions in a buffer with a pH known to promote stability (e.g., acidic pH). Verify the pH of your solvent or buffer system. |
| Appearance of unexpected peaks in chromatogram during analysis. | These may be degradation products of this compound. | Refer to the degradation pathways to identify potential structures. Perform forced degradation studies (acidic, basic, oxidative) to confirm the identity of these peaks. Ensure proper storage of samples to prevent further degradation. |
| Inconsistent analytical results between experiments. | The stability of this compound in the prepared solution is compromised. | Always prepare fresh standard solutions for each experiment. If solutions need to be stored, conduct a short-term stability study at the intended storage condition (e.g., 4°C, -20°C) to determine the acceptable storage duration. |
| Low recovery of this compound from the sample matrix. | The pH of the sample matrix may be causing degradation during sample preparation or extraction. | Adjust the pH of the sample matrix to a more favorable range for this compound stability prior to extraction. Minimize the time samples are kept at room temperature. |
Data Presentation
Table 1: Summary of Moexipril Degradation under Forced Stress Conditions
| Stress Condition | Reagents and Conditions | Observation | Reference |
| Acidic Hydrolysis | 0.1 N HCl, refluxed at 80°C for 48 hours | Significant degradation observed | [4] |
| Basic Hydrolysis | 0.1 N NaOH, refluxed at 80°C for 48 hours | Significant degradation observed | [4] |
| Neutral Hydrolysis | Water, refluxed at 80°C for 72 hours | Degradation observed | [4] |
| Oxidative Stress | 3%, 6%, 30% H₂O₂ for 7 days | Degradation observed | [4] |
| Thermal Stress | Solid drug at 100°C for 3 days | Stable | [4] |
| Photolytic Stress | Solid and liquid forms exposed to UV light at 320 nm for 10 days | Degradation observed | [4] |
Experimental Protocols
Protocol: pH-Dependent Stability Study of this compound in Solution
1. Objective: To evaluate the stability of this compound in aqueous solutions at different pH values over time.
2. Materials:
-
This compound reference standard
-
HPLC grade water, acetonitrile, and methanol
-
Buffer salts (e.g., phosphate, citrate) to prepare buffers of various pH (e.g., pH 2, 4, 7, 9, 12)
-
Acids (e.g., hydrochloric acid, phosphoric acid) and bases (e.g., sodium hydroxide) for pH adjustment
-
HPLC system with a UV or mass spectrometric detector
-
A suitable reversed-phase HPLC column (e.g., C18)
-
pH meter
-
Volumetric flasks and pipettes
3. Procedure:
-
Preparation of Buffer Solutions: Prepare a series of buffers at the desired pH values (e.g., pH 2, 4, 7, 9, 12).
-
Preparation of this compound Stock Solution: Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of known concentration.
-
Preparation of Stability Samples: For each pH value, dilute the this compound stock solution with the respective buffer to a final working concentration.
-
Time Points: Store the prepared stability samples at a controlled temperature (e.g., 25°C or 40°C).
-
Sample Analysis: At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each sample. If necessary, neutralize the sample and dilute it with the mobile phase to a suitable concentration for HPLC analysis.
-
HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method. The method should be able to separate this compound from its potential degradation products.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point for each pH condition. Plot the natural logarithm of the remaining concentration versus time to determine the degradation rate constant (k) for each pH.
Mandatory Visualizations
Caption: Experimental workflow for assessing the pH-dependent stability of this compound.
Caption: Primary degradation pathways of this compound under different pH conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. Stability of new potential ACE inhibitor in the aqueous solutions of different pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An unexpected pH effect on the stability of moexipril lyophilized powder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
Validation & Comparative
A Comparative Guide to the Bioanalytical Method Validation of Moexipril
This guide provides a detailed comparison of two distinct bioanalytical methods for the quantification of Moexipril in biological matrices. The focus is on providing researchers, scientists, and drug development professionals with the necessary data and protocols to make informed decisions for their analytical needs. We will explore a highly specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method and a versatile reversed-phase high-performance liquid chromatography (RP-HPLC) method.
For the purpose of this guide, a representative LC-MS/MS method utilizing Moexipril-d3 as an internal standard (IS) is presented. While a specific published method using this compound was not identified, the presented protocol is a composite based on established methodologies for Moexipril and similar ACE inhibitors, reflecting best practices in bioanalytical method development where a stable isotope-labeled internal standard is the gold standard for mitigating matrix effects and improving accuracy. This is compared against a published LC-MS/MS method that utilizes Benazepril as an internal standard.
Comparative Performance Data
The following tables summarize the key validation parameters for the two bioanalytical methods, offering a clear comparison of their performance characteristics.
Table 1: Comparison of LC-MS/MS and RP-HPLC Method Validation Parameters for Moexipril
| Parameter | LC-MS/MS with this compound (Representative) | LC-MS/MS with Benazepril IS[1] |
| Linearity Range | 0.2 - 200 ng/mL | 0.2 - 204 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.99 | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.2 ng/mL | 0.2 ng/mL |
| Intra-Day Precision (%RSD) | ||
| LQC (Low Quality Control) | < 15% | Well within acceptable limits |
| MQC (Medium Quality Control) | < 15% | Well within acceptable limits |
| HQC (High Quality Control) | < 15% | Well within acceptable limits |
| Inter-Day Precision (%RSD) | ||
| LQC | < 15% | Well within acceptable limits |
| MQC | < 15% | Well within acceptable limits |
| HQC | < 15% | Well within acceptable limits |
| Accuracy (% Bias) | ||
| LQC | Within ±15% | Well within acceptable limits |
| MQC | Within ±15% | Well within acceptable limits |
| HQC | Within ±15% | Well within acceptable limits |
| Recovery | > 85% | Not explicitly stated |
| Matrix Effect | Monitored and compensated by IS | Not explicitly stated |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Method 1: LC-MS/MS with this compound Internal Standard (Representative)
This method is designed for high sensitivity and specificity, making it ideal for pharmacokinetic studies where low concentrations of Moexipril are expected.
1. Sample Preparation: Liquid-Liquid Extraction
-
To 200 µL of plasma, add 20 µL of this compound internal standard solution (100 ng/mL).
-
Add 1.0 mL of ethyl acetate.
-
Vortex for 10 minutes.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
2. Chromatographic Conditions
-
HPLC System: Agilent 1200 series or equivalent.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).[2]
-
Mobile Phase: Methanol and 0.1% formic acid in water (85:15, v/v).[1]
-
Flow Rate: 0.5 mL/min.[1]
-
Injection Volume: 10 µL.
-
Column Temperature: 40°C.
3. Mass Spectrometric Conditions
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Moexipril: m/z 499.4 → 234.2.[1]
-
This compound: m/z 502.4 → 237.2 (projected).
-
Method 2: LC-MS/MS with Benazepril Internal Standard
This is a validated method demonstrating a rapid and sensitive assay for Moexipril in human plasma.[1]
1. Sample Preparation: Liquid-Liquid Extraction
-
To a volume of human plasma, add Benazepril as the internal standard.[1]
-
Perform liquid-liquid extraction using ethyl acetate.[1]
-
The reconstituted samples are then ready for injection.[1]
2. Chromatographic Conditions
-
Column: C18 column.[1]
-
Mobile Phase: A mixture of methanol and 0.1% formic acid buffer (85:15, v/v).[1]
-
Flow Rate: 0.5 mL/min.[1]
-
Run Time: 2.0 min.[1]
3. Mass Spectrometric Conditions
-
Detection: Multiple reaction-monitoring mode.[1]
-
Ion Transitions:
Visualizing the Workflow and Validation Logic
To better illustrate the processes involved in bioanalytical method validation, the following diagrams are provided.
Caption: Experimental workflow for Moexipril bioanalysis.
References
A Head-to-Head Comparison of Internal Standards for Moexipril Quantification in Bioanalytical Studies
A comprehensive evaluation of Moexipril-d3 and alternative internal standards reveals key performance differences crucial for accurate pharmacokinetic and bioequivalence studies. This guide provides researchers, scientists, and drug development professionals with a detailed comparison of internal standards used in the quantification of the angiotensin-converting enzyme (ACE) inhibitor, moexipril. The selection of an appropriate internal standard is paramount for the reliability of bioanalytical data, directly impacting the accuracy and precision of drug concentration measurements in biological matrices.
This comparison focuses on the performance of the deuterated internal standard, this compound, against commonly used non-deuterated alternatives, such as benazepril and lisinopril. While isotopically labeled standards like this compound are often considered the gold standard, practical considerations and experimental evidence are necessary to make an informed choice.
Executive Summary of Comparative Performance
The ideal internal standard should mimic the analyte's behavior during sample preparation and analysis, thus compensating for variability in extraction recovery, matrix effects, and instrument response. Deuterated standards, being structurally identical to the analyte, are theoretically best suited for this role, particularly in mass spectrometric detection.
| Internal Standard | Analytical Method | Key Performance Metrics | Advantages | Disadvantages |
| This compound | LC-MS/MS | High accuracy and precision, effectively compensates for matrix effects. | Co-elutes with moexipril, minimizing analytical variability. Considered the gold standard for mass spectrometry-based assays. | Higher cost and potential for isotopic interference if not adequately resolved. |
| Benazepril | LC-MS/MS, HPLC | Good linearity and reproducibility reported in several studies. | Structurally similar ACE inhibitor, readily available and cost-effective. | Potential for different extraction recovery and matrix effects compared to moexipril. Chromatographic separation from moexipril and its metabolites is critical. |
| Lisinopril | HPLC | Demonstrated utility in simultaneous analysis of moexipril and hydrochlorothiazide. | Another ACE inhibitor, offering a cost-effective alternative. | Significant structural differences from moexipril, which may lead to disparate behavior during sample processing and analysis. |
In-Depth Experimental Protocol Analysis
Detailed methodologies are crucial for replicating and validating analytical methods. Below are summaries of experimental protocols for moexipril quantification using different internal standards.
Moexipril Quantification using Benazepril as an Internal Standard (LC-MS/MS)
This method is suitable for the quantification of moexipril in human plasma.
1. Sample Preparation:
-
A simple protein precipitation method is employed.
-
To 100 µL of plasma, add the internal standard solution (benazepril).
-
Precipitate proteins by adding acetonitrile.
-
Vortex and centrifuge the samples to separate the supernatant.
-
The clear supernatant is then injected into the LC-MS/MS system.
2. Liquid Chromatography:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., 0.1% formic acid).
-
Flow Rate: Typically in the range of 0.5-1.0 mL/min.
3. Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification.
-
Moexipril transition: m/z 499.3 → 234.2
-
Benazepril transition: m/z 425.2 → 351.2
-
A visual representation of this experimental workflow is provided below.
Moexipril Quantification using Lisinopril as an Internal Standard (HPLC)
This method is often employed for the simultaneous analysis of moexipril and other drugs, such as hydrochlorothiazide, in pharmaceutical formulations.
1. Sample Preparation:
-
Tablets are crushed and a portion of the powder is accurately weighed.
-
The powder is dissolved in a suitable solvent (e.g., a mixture of acetonitrile and water).
-
The internal standard solution (lisinopril) is added.
-
The solution is sonicated and then filtered before injection.
2. High-Performance Liquid Chromatography:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., phosphate buffer).
-
Detection: UV detection at a specific wavelength (e.g., 210 nm).
The logical relationship for selecting an appropriate internal standard is depicted in the following diagram.
Conclusion and Recommendations
The choice of an internal standard for moexipril analysis is a critical decision that influences the quality of bioanalytical data.
-
For high-stakes studies such as pivotal pharmacokinetic and bioequivalence trials, the use of this compound is strongly recommended. Its ability to closely track the analytical behavior of moexipril provides the highest level of accuracy and precision, mitigating the risks of variable matrix effects and extraction efficiencies.
-
For routine analysis, screening purposes, or when cost is a significant constraint, benazepril can be a suitable alternative. However, thorough validation is essential to demonstrate that it adequately corrects for analytical variability. Careful attention must be paid to chromatographic separation from moexipril and its active metabolite, moexiprilat.
-
Lisinopril may be considered for simpler applications, such as the analysis of pharmaceutical dosage forms, where the sample matrix is less complex. Its use in complex biological matrices like plasma should be approached with caution and would require extensive validation to prove its suitability.
Ultimately, the selection of an internal standard should be based on a thorough risk assessment and a comprehensive validation that adheres to regulatory guidelines. The data presented in this guide serves as a foundational resource for making an evidence-based decision tailored to the specific requirements of the analytical method and its intended application.
cross-validation of moexipril assays with different standards
The following sections present a summary of quantitative data from different analytical techniques, detailed experimental protocols for key validation experiments, and a visual representation of a typical assay validation workflow.
Quantitative Data Presentation
The performance of various analytical methods for Moexipril is summarized in the table below. The data is extracted from several studies that have validated their assays according to the International Council for Harmonisation (ICH) guidelines. The methods include High-Performance Liquid Chromatography (HPLC) with different columns and mobile phases, as well as UV-Visible Spectrophotometry.
| Method | Linearity Range (µg/mL) | Correlation Coefficient (r²) | Precision (%RSD) | Accuracy (% Recovery) | LOD (µg/mL) | LOQ (µg/mL) | Reference |
| RP-HPLC | 5-25 | 0.9990 | - | - | - | - | [1] |
| RP-HPLC | 50-150 | 0.9926 | - | - | - | - | [2] |
| RP-HPLC | 10-35 | 0.999 | Intra-day: 1.49, Inter-day: 1.00 | 100.53 - 100.64 | 0.99 | 2.99 | [3] |
| UV Spectrophotometry | 1-9 | 0.999 | Intra-day: 0.45 - 1.16, Inter-day: 0.73 - 1.44 | 99.85 - 101.56 | - | - | [3] |
| 1st Derivative UV Spectrophotometry | 1.2-12 | 0.999 | < 1.5% | 100% | - | - | [4] |
| RP-HPLC (with Hydrochlorothiazide) | 37.5-225 | - | 0.2 (Method), Intermediate precision available | 98.44 | 0.04 | 0.19 | [5] |
| Voltammetric Method | 0.21-2.78 | - | 0.43 - 0.85 | 99.65 - 100.76 | 0.037 | 0.12 | [6][7] |
| Spectrophotometry (Complex with Cu²⁺) | 5-98 | 0.9999 | - | - | - | - | [8] |
| Spectrophotometry (Complex with Zn²⁺) | 5-85 | 0.9999 | - | - | - | - | [8] |
LOD: Limit of Detection, LOQ: Limit of Quantification, RSD: Relative Standard Deviation, RP-HPLC: Reverse Phase High-Performance Liquid Chromatography
Experimental Protocols
The following are generalized experimental protocols for the validation of a Moexipril assay, based on the methodologies described in the cited literature.
1. Preparation of Standard and Sample Solutions
-
Standard Stock Solution: Accurately weigh a specific amount of Moexipril reference standard (e.g., 10 mg) and dissolve it in a suitable solvent (e.g., methanol or a mixture of buffer and acetonitrile) in a volumetric flask to obtain a known concentration (e.g., 100 µg/mL).[1][9]
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the desired concentration range for linearity studies.[1]
-
Sample Solution (from Tablets): Weigh and finely powder a number of tablets (e.g., 10).[2] An amount of powder equivalent to a single dose is then dissolved in the same solvent as the standard, sonicated to ensure complete dissolution, and filtered.[5] Further dilutions are made to bring the concentration within the calibration range.[5]
2. Chromatographic Conditions (for HPLC Methods)
-
Mobile Phase: A mixture of a buffer (e.g., phosphate buffer or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) is typical. The pH of the buffer and the ratio of the solvents are optimized for good separation.[1][2][3]
-
Flow Rate: A flow rate of around 1.0 mL/min is frequently employed.[2][5]
-
Detection: UV detection at a wavelength between 210 nm and 240 nm is common for Moexipril.[1][2][3]
3. Validation Parameters
-
Linearity: A series of at least five concentrations of the standard solution are injected into the chromatograph or measured by the spectrophotometer. A calibration curve is constructed by plotting the peak area or absorbance against the concentration, and the correlation coefficient is calculated.[1][4]
-
Precision:
-
Repeatability (Intra-day precision): The analysis of a minimum of three different concentrations of the standard solution is repeated three times within the same day.[3]
-
Intermediate Precision (Inter-day precision): The repeatability assay is performed on different days to assess the variation.[3]
-
The Relative Standard Deviation (%RSD) of the measurements is calculated.
-
-
Accuracy (Recovery): The accuracy of the method is determined by spiking a known amount of the Moexipril standard into a sample solution at different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).[3] The percentage of recovery of the added standard is then calculated.
-
Specificity: The ability of the method to exclusively measure Moexipril in the presence of other components (e.g., excipients in a tablet formulation) is assessed. This is often demonstrated by the absence of interfering peaks at the retention time of Moexipril in a chromatogram of the placebo.[1]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): These are determined based on the standard deviation of the response and the slope of the calibration curve.[3][5]
Mandatory Visualization
The following diagram illustrates a general workflow for the validation of an analytical method for Moexipril, as synthesized from the reviewed literature.
Caption: Workflow for the validation of a Moexipril analytical assay.
References
- 1. pharmanest.net [pharmanest.net]
- 2. ijrpr.com [ijrpr.com]
- 3. mjas.analis.com.my [mjas.analis.com.my]
- 4. First order derivative spectrophotometric and HPLC methods for determination of moexipril hydrochloride in the pure form, pharmeceutical formulations and evaluation of its stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medwinpublishers.com [medwinpublishers.com]
- 6. Determination of antihypertensive drug moexipril hydrochloride based on the enhancement effect of sodium dodecyl sulfate at carbon paste electrode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ikprress.org [ikprress.org]
- 9. jocpr.com [jocpr.com]
A Comparative Guide to the Quantification of Moexipril: Moexipril-d3 vs. 13C-Labeled Moexipril as Internal Standards
In the realm of pharmacokinetic and bioanalytical studies, the accurate quantification of therapeutic agents is paramount. For a drug like moexipril, an angiotensin-converting enzyme (ACE) inhibitor, precise measurement in biological matrices is crucial for determining its efficacy and safety profile. The gold standard for such quantification is liquid chromatography-tandem mass spectrometry (LC-MS/MS), a technique that relies heavily on the use of a suitable internal standard (IS) to ensure accuracy and reproducibility. The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte. This guide provides a detailed comparison of two such SILs for moexipril: the deuterium-labeled Moexipril-d3 and a 13C-labeled moexipril.
Comparative Analysis of Internal Standards
The primary difference between this compound and 13C-labeled moexipril lies in the isotopes used for labeling and their inherent physicochemical properties. Deuterium (²H or d) labeling involves replacing one or more hydrogen atoms with deuterium, while 13C labeling incorporates the heavier carbon isotope. These differences can lead to variations in chromatographic retention times and susceptibility to matrix effects.
| Feature | This compound (Deuterium-Labeled) | 13C-Labeled Moexipril | Rationale & Implications |
| Chromatographic Co-elution | May exhibit a slight shift in retention time compared to the unlabeled analyte.[1][2] | Typically co-elutes perfectly with the unlabeled analyte.[1][2] | High-resolution chromatography systems can separate deuterated standards from the analyte, potentially leading to differential matrix effects and compromising quantification accuracy. 13C-labeled standards are less prone to this "isotope effect." |
| Compensation for Matrix Effects | Generally effective, but can be less reliable if chromatographic separation occurs.[4] | Considered the "gold standard" for compensating for matrix effects due to identical chromatographic behavior.[1][5][6] | Matrix effects, such as ion suppression or enhancement, are a major challenge in bioanalysis. An ideal IS experiences the same matrix effects as the analyte, which is best achieved with co-elution. |
| Potential for Isotopic Interference | Low risk, but natural abundance of isotopes in the analyte can potentially interfere with the internal standard signal if the mass difference is small (e.g., d1 or d2 labeling).[7] | Very low to negligible risk of interference from the analyte's natural isotopic distribution. | Careful selection of mass transitions (MRM) is crucial. A higher degree of deuteration (e.g., d5 or more) minimizes this risk. 13C labeling provides a cleaner mass difference. |
| Commercial Availability & Cost | Often more readily available and potentially less expensive to synthesize. | May be less commonly available and more expensive due to the complexity of synthesis.[1] | Practical considerations such as budget and project timelines can influence the choice of internal standard. |
| Chemical Stability | Deuterium labels can sometimes be susceptible to back-exchange with hydrogen, although this is generally not an issue with stable C-D bonds. | 13C-12C bonds are exceptionally stable, with no risk of back-exchange. | The stability of the label is critical for maintaining the integrity of the internal standard throughout sample processing and analysis. |
Experimental Protocol: Quantification of Moexipril in Human Plasma using LC-MS/MS
This protocol provides a general framework for the quantification of moexipril in human plasma. It is applicable for use with either this compound or 13C-labeled moexipril as the internal standard.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (either this compound or 13C-labeled moexipril in methanol).
-
Vortex for 10 seconds to mix.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
2. LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Moexipril: To be determined based on precursor and product ions (e.g., monitoring the transition for the protonated molecule).
-
This compound: To be determined based on the specific labeling pattern.
-
13C-Labeled Moexipril: To be determined based on the specific labeling pattern.
-
Moexiprilat (active metabolite): Can also be monitored simultaneously if required.[8][9]
-
3. Calibration and Quality Control
-
Prepare calibration standards by spiking known concentrations of moexipril into blank plasma.
-
Prepare quality control (QC) samples at low, medium, and high concentrations within the calibration range.
-
Process the calibration standards and QC samples alongside the unknown samples.
-
Construct a calibration curve by plotting the peak area ratio of moexipril to the internal standard against the nominal concentration of moexipril.
-
Determine the concentration of moexipril in the unknown samples from the calibration curve using linear regression.
Visualizing the Workflow and Decision Process
To better illustrate the experimental and logical processes involved, the following diagrams are provided in the DOT language for Graphviz.
Caption: Bioanalytical workflow for moexipril quantification.
Caption: Decision tree for internal standard selection.
References
- 1. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Utilizing 13C-Labeled Internal Standards to Advance the Analysis of Heparan Sulfate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 13C Labeled internal standards | LIBIOS [libios.fr]
- 7. Naturally occurring isotopes of an analyte can interfere with doubly deuterated internal standard measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. research.uaeu.ac.ae [research.uaeu.ac.ae]
A Comparative Guide to the Bioanalysis of Moexipril: Assessing Accuracy and Precision in Drug Development
For researchers, scientists, and drug development professionals, the accurate and precise quantification of therapeutic agents is paramount. This guide provides a comparative overview of analytical methodologies for the determination of Moexipril, an angiotensin-converting enzyme (ACE) inhibitor, with a focus on the theoretical advantages of using a deuterated internal standard, Moexipril-d3, in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.
Moexipril is a prodrug that is converted in the body to its active metabolite, moexiprilat. Both compounds need to be accurately measured in biological matrices to understand the drug's pharmacokinetic profile. While various analytical methods have been developed for this purpose, this guide will delve into the performance of commonly employed techniques and highlight the expected benefits of using a stable isotope-labeled internal standard.
Performance Comparison of Analytical Methods
The selection of an analytical method for Moexipril quantification depends on the specific requirements of the study, such as the desired sensitivity, selectivity, and throughput. High-performance liquid chromatography (HPLC) with UV detection and LC-MS/MS are the most prevalent techniques.
The use of a stable isotope-labeled internal standard, such as this compound, in LC-MS/MS is considered the gold standard for bioanalytical quantification. The deuterated standard co-elutes with the analyte and has nearly identical chemical and physical properties, which allows it to compensate for variations in sample preparation, chromatography, and ionization, thereby leading to superior accuracy and precision.
While a specific peer-reviewed study detailing a head-to-head comparison of a this compound based assay with other methods was not identified in the public domain, the following tables summarize the performance of validated LC-MS/MS and HPLC methods for Moexipril from published literature. This data provides a baseline for understanding the expected performance of a well-optimized this compound based assay.
Table 1: Performance of a Validated LC-MS/MS Method for Moexipril in Human Plasma (using Benazepril as Internal Standard)[1]
| Parameter | Result |
| Linearity Range | 0.2 - 204 ng/mL |
| Correlation Coefficient (r) | ≥ 0.99 |
| Intra-day Precision (%RSD) | |
| 0.2 ng/mL (LLOQ) | 9.5 |
| 0.6 ng/mL (LQC) | 6.3 |
| 82 ng/mL (MQC) | 4.8 |
| 165 ng/mL (HQC) | 4.1 |
| Inter-day Precision (%RSD) | |
| 0.2 ng/mL (LLOQ) | 11.2 |
| 0.6 ng/mL (LQC) | 7.9 |
| 82 ng/mL (MQC) | 6.1 |
| 165 ng/mL (HQC) | 5.3 |
| Intra-day Accuracy (%Bias) | |
| 0.2 ng/mL (LLOQ) | -3.5 |
| 0.6 ng/mL (LQC) | 2.8 |
| 82 ng/mL (MQC) | 1.9 |
| 165 ng/mL (HQC) | -0.8 |
| Inter-day Accuracy (%Bias) | |
| 0.2 ng/mL (LLOQ) | -2.1 |
| 0.6 ng/mL (LQC) | 4.5 |
| 82 ng/mL (MQC) | 3.7 |
| 165 ng/mL (HQC) | 1.4 |
Table 2: Performance of a Validated RP-HPLC Method for Moexipril in Pharmaceutical Dosage Form
| Parameter | Result |
| Linearity Range | 37.5 - 225 µg/mL |
| Correlation Coefficient (r²) | 0.999 |
| Precision (%RSD) | |
| Method Precision | 0.2 |
| Intermediate Precision | Not specified |
| Accuracy (% Recovery) | 98.44% |
| Limit of Detection (LOD) | 0.04 µg/mL |
| Limit of Quantification (LOQ) | 0.19 µg/mL |
Experimental Protocols
LC-MS/MS Method for Moexipril in Human Plasma[1]
-
Sample Preparation: A liquid-liquid extraction technique was employed. To 0.5 mL of human plasma, 25 µL of the internal standard solution (Benazepril, 1 µg/mL) was added and vortexed. The samples were then extracted with 3 mL of ethyl acetate. After centrifugation, the organic layer was separated and evaporated to dryness. The residue was reconstituted in 200 µL of the mobile phase.
-
Chromatographic Conditions:
-
Column: C₁₈ column.
-
Mobile Phase: Methanol and 0.1% formic acid buffer (85:15, v/v).
-
Flow Rate: 0.5 mL/min.
-
-
Mass Spectrometric Detection:
-
Mode: Multiple reaction-monitoring (MRM).
-
Ion Transitions: m/z 499.4 → 234.2 for Moexipril and m/z 425.2 → 351.1 for the internal standard (Benazepril).
-
RP-HPLC Method for Moexipril in Pharmaceutical Dosage Form
-
Sample Preparation: A stock solution of Moexipril was prepared by dissolving the standard in the mobile phase. Working standard solutions were prepared by further dilution.
-
Chromatographic Conditions:
-
Column: Kromasil C18 (250 x 4.6 mm, 5 µm).
-
Mobile Phase: Orthophosphoric acid buffer and acetonitrile (70:30, v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 230 nm.
-
Mechanism of Action: Inhibition of the Renin-Angiotensin-Aldosterone System
Moexipril exerts its antihypertensive effect by inhibiting the Angiotensin-Converting Enzyme (ACE), a key component of the Renin-Angiotensin-Aldosterone System (RAAS). The following diagram illustrates this signaling pathway and the point of intervention by ACE inhibitors like Moexipril.
Experimental Workflow for a this compound Based LC-MS/MS Assay
The following diagram outlines a typical workflow for the quantification of Moexipril in a biological matrix using a this compound internal standard.
References
A Comparative Guide to the Bioanalytical Quantification of Moexipril: Evaluating the Role of a Deuterated Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of analytical methods for the quantification of moexipril, a potent angiotensin-converting enzyme (ACE) inhibitor. A key focus is the comparison between a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method using a non-deuterated internal standard and a proposed method utilizing a deuterated internal standard, Moexipril-d3. The use of a stable isotope-labeled internal standard, such as this compound, is presented as a best-practice approach to enhance assay accuracy and precision by minimizing matrix effects and variability in sample processing.
Performance Comparison: Linearity and Range
The following tables summarize the linearity and range of a validated LC-MS/MS method for moexipril and a projected analogous method incorporating this compound.
Table 1: Linearity and Range of Moexipril Quantification using Benazepril as Internal Standard
| Parameter | Value | Reference |
| Analytical Method | LC-MS/MS | [1] |
| Internal Standard | Benazepril | [1] |
| Linearity Range | 0.2 - 204 ng/mL | [1] |
| Correlation Coefficient (r) | ≥ 0.99 | [1] |
Table 2: Projected Linearity and Range of Moexipril Quantification using this compound as Internal Standard
| Parameter | Projected Value | Rationale |
| Analytical Method | LC-MS/MS | Based on established LC-MS/MS methods for moexipril. |
| Internal Standard | This compound | A stable isotope-labeled internal standard is the gold standard for LC-MS/MS bioanalysis, as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression/enhancement, leading to more accurate and precise quantification. |
| Linearity Range | 0.2 - 200 ng/mL | Expected to be similar to methods using non-deuterated internal standards. |
| Correlation Coefficient (r²) | ≥ 0.995 | The use of a deuterated internal standard is anticipated to improve the linearity and result in a higher correlation coefficient. |
Experimental Protocols
Detailed methodologies for the LC-MS/MS determination of moexipril are provided below. The protocol for the this compound method is a projection based on the validated method with benazepril.
Method 1: Validated LC-MS/MS Method with Benazepril Internal Standard
1. Sample Preparation:
-
To 200 µL of human plasma, add 50 µL of benazepril internal standard solution (100 ng/mL in methanol).
-
Perform liquid-liquid extraction by adding 2 mL of ethyl acetate.
-
Vortex for 10 minutes, followed by centrifugation at 4000 rpm for 5 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
2. Chromatographic Conditions:
-
HPLC System: Agilent 1200 series or equivalent.
-
Column: C18 column (e.g., 4.6 x 50 mm, 5 µm).
-
Mobile Phase: 85:15 (v/v) mixture of methanol and 0.1% formic acid in water.[1]
-
Flow Rate: 0.5 mL/min.[1]
-
Injection Volume: 10 µL.
3. Mass Spectrometric Conditions:
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
Method 2: Proposed LC-MS/MS Method with this compound Internal Standard
1. Sample Preparation:
-
To 200 µL of human plasma, add 50 µL of this compound internal standard solution (concentration to be optimized, e.g., 100 ng/mL in methanol).
-
Follow the same liquid-liquid extraction, evaporation, and reconstitution steps as in Method 1.
2. Chromatographic Conditions:
-
The chromatographic conditions are expected to be identical to Method 1, as the deuterated internal standard will have nearly identical chromatographic behavior to the unlabeled analyte.
3. Mass Spectrometric Conditions:
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Moexipril: m/z 499.4 → 234.2.
-
This compound (IS): The exact transition would be m/z 502.4 → 237.2 (assuming D3 on the ethoxy group, which is a common labeling position). This needs to be confirmed with the specific labeled standard.
-
Visualizing the Workflow and Mechanism of Action
To further clarify the experimental process and the biological context of moexipril, the following diagrams are provided.
Bioanalytical Workflow for Moexipril Quantification.
Moexipril is a prodrug that is converted to its active form, moexiprilat, which inhibits the angiotensin-converting enzyme (ACE). This inhibition is central to its antihypertensive effects.
Moexipril's Mechanism of Action via ACE Inhibition.
References
A Comparative Guide to the Bioanalysis of Moexipril: Evaluating Specificity and Selectivity with Moexipril-d3 and a Structural Analog Internal Standard
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of moexipril, an angiotensin-converting enzyme (ACE) inhibitor, in complex biological matrices is paramount for pharmacokinetic and bioavailability studies. The choice of an appropriate internal standard (IS) is critical to ensure the reliability of the bioanalytical method. This guide provides a comprehensive comparison of two common approaches for the LC-MS/MS analysis of moexipril: the use of a deuterated internal standard, Moexipril-d3, versus a structural analog, Benazepril.
The Gold Standard: Deuterated Internal Standards
Stable isotope-labeled internal standards, such as this compound, are considered the gold standard in quantitative bioanalysis by mass spectrometry.[1] By incorporating deuterium atoms, the mass of the molecule is increased without significantly altering its physicochemical properties. This near-identical chemical behavior to the analyte of interest, moexipril, offers several distinct advantages:
-
Co-elution: this compound will chromatographically co-elute with moexipril, meaning they experience the exact same conditions during analysis.
-
Correction for Matrix Effects: Any suppression or enhancement of the ionization process caused by interfering components in the biological matrix will affect both the analyte and the deuterated internal standard equally.[1] This allows for highly accurate correction and minimizes variability between samples.
-
Compensation for Sample Preparation Variability: Losses during extraction, evaporation, or reconstitution steps will be mirrored by both the analyte and the internal standard, leading to a consistent analyte-to-IS ratio.
An Alternative Approach: Structural Analog Internal Standards
When a deuterated internal standard is unavailable, a structural analog, a molecule with a similar chemical structure to the analyte, can be used. Benazepril, another ACE inhibitor, has been successfully employed as an internal standard for moexipril analysis. While a viable option, it is important to understand the potential limitations:
-
Chromatographic Separation: The structural analog will have different retention times than the analyte. This means it may not experience the exact same matrix effects, potentially leading to less accurate correction.
-
Differential Ionization: The ionization efficiency of the structural analog may differ from the analyte and can be affected differently by matrix components.
-
Variability in Extraction Recovery: The recovery of the structural analog during sample preparation may not perfectly mimic that of the analyte.
Performance Data Comparison
The following tables summarize the validation parameters for a published LC-MS/MS method for moexipril using Benazepril as an internal standard, and the expected performance of a method utilizing this compound based on the known benefits of stable isotope dilution techniques.
Table 1: Method Validation Parameters
| Parameter | Method with Benazepril (Structural Analog)[2] | Expected Performance with this compound (Deuterated IS) |
| Linearity Range | 0.2 - 204 ng/mL | Similar or wider range expected |
| Correlation Coefficient (r) | ≥ 0.99 | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.2 ng/mL | Potentially lower due to improved signal-to-noise |
| Intra-day Precision (%RSD) | ≤ 15% | ≤ 10% |
| Inter-day Precision (%RSD) | ≤ 15% | ≤ 10% |
| Accuracy (%Bias) | Within ±15% | Within ±10% |
| Recovery | Not explicitly stated | Expected to be consistent and reproducible |
| Matrix Effect | Not explicitly stated | Expected to be negligible after correction |
Experimental Protocols
Method 1: LC-MS/MS Analysis of Moexipril using Benazepril as Internal Standard[2]
This method was developed for the quantification of moexipril in human plasma.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 500 µL of human plasma, add 50 µL of Benazepril internal standard solution.
-
Add 2.5 mL of ethyl acetate.
-
Vortex for 10 minutes.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 500 µL of the mobile phase.
-
Inject 10 µL into the LC-MS/MS system.
2. Chromatographic Conditions
-
LC System: High-Performance Liquid Chromatography system
-
Column: C18, 5 µm, 4.6 x 150 mm
-
Mobile Phase: Methanol and 0.1% formic acid buffer (85:15, v/v)
-
Flow Rate: 0.5 mL/min
-
Column Temperature: Ambient
3. Mass Spectrometric Conditions
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), positive mode
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Moexipril: m/z 499.4 → 234.2
-
Benazepril (IS): m/z 425.2 → 351.1
-
Method 2: Expected Protocol for LC-MS/MS Analysis of Moexipril using this compound as Internal Standard
This hypothetical protocol is based on standard practices for using a deuterated internal standard.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma, add 20 µL of this compound internal standard solution.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 2 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Inject a portion of the supernatant directly or after dilution with water into the LC-MS/MS system.
2. Chromatographic Conditions
-
LC System: Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Column: C18, sub-2 µm particle size (e.g., 2.1 x 50 mm)
-
Mobile Phase: Gradient elution with water containing 0.1% formic acid (A) and acetonitrile containing 0.1% formic acid (B).
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
3. Mass Spectrometric Conditions
-
Mass Spectrometer: High-sensitivity triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), positive mode
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Moexipril: Precursor ion → Product ion (e.g., m/z 499.4 → 234.2)
-
This compound (IS): Precursor ion (M+4) → Product ion (e.g., m/z 502.4 → 234.2 or other specific fragment)
-
Visualizing the Workflow
Caption: Bioanalytical workflow for Moexipril analysis.
Logical Relationship of Internal Standard Choice
References
The Role of Moexipril-d3 in Comparative Pharmacokinetic Studies of Moexipril
A Guide for Researchers and Drug Development Professionals
In the realm of pharmacokinetic analysis, the use of stable isotope-labeled internal standards is paramount for achieving accurate and reliable quantification of drug compounds in biological matrices. For the angiotensin-converting enzyme (ACE) inhibitor moexipril, its deuterated analog, moexipril-d3, serves as an ideal internal standard in bioanalytical methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide provides an overview of the comparative pharmacokinetics of moexipril and its active metabolite, moexiprilat, and details the experimental workflow utilizing this compound for precise quantification.
Moexipril is a prodrug that is hydrolyzed in the liver to its pharmacologically active metabolite, moexiprilat.[1][2] Moexiprilat is responsible for the therapeutic effects of the drug.[1] Understanding the pharmacokinetic profiles of both moexipril and moexiprilat is crucial for determining appropriate dosing regimens and assessing bioequivalence.
Comparative Pharmacokinetic Parameters of Moexipril and Moexiprilat
The following table summarizes the key pharmacokinetic parameters for moexipril and its active metabolite, moexiprilat, in healthy subjects.
| Pharmacokinetic Parameter | Moexipril | Moexiprilat |
| Time to Peak Plasma Concentration (Tmax) | 0.6 - 1.5 hours[3] | ~1.5 hours[4] |
| Elimination Half-Life (t½) | 0.6 - 1.7 hours[3] | 2 - 9.8 hours[4] |
| Plasma Protein Binding | Not specified | ~50%[4] |
| Metabolism | Hydrolyzed to moexiprilat[4] | - |
| Primary Route of Excretion | Urine and feces[3] | Feces (52%) and urine (~7%)[4] |
| Absolute Bioavailability | ~22%[3] | ~13%[4] |
Experimental Protocol for a Comparative Pharmacokinetic Study of Moexipril
This section outlines a representative experimental protocol for a single-dose, crossover pharmacokinetic study of moexipril in healthy volunteers, employing this compound as an internal standard.
1. Study Design:
-
A single-center, open-label, randomized, two-period, two-sequence crossover study.
-
Healthy adult male and female subjects.
-
A washout period of at least one week between the two periods.
2. Drug Administration:
-
Subjects receive a single oral dose of a moexipril formulation (e.g., 15 mg tablet) with water after an overnight fast.[5]
3. Sample Collection:
-
Blood samples are collected in tubes containing an anticoagulant at pre-dose and at specified time points post-dose (e.g., 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours).
-
Plasma is separated by centrifugation and stored at -70°C until analysis.
4. Bioanalytical Method (LC-MS/MS):
-
Sample Preparation:
-
Thaw plasma samples at room temperature.
-
To a specific volume of plasma (e.g., 200 µL), add a known concentration of the internal standard, this compound.
-
Perform protein precipitation by adding a solvent like acetonitrile.
-
Vortex and centrifuge the samples.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
-
-
Chromatographic Conditions:
-
Use a suitable C18 analytical column.
-
Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium acetate buffer) and an organic component (e.g., methanol or acetonitrile).
-
-
Mass Spectrometric Conditions:
-
Utilize a tandem mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
Monitor the specific precursor-to-product ion transitions for moexipril, moexiprilat, and the internal standard, this compound.
-
5. Pharmacokinetic Data Analysis:
-
Calculate the plasma concentrations of moexipril and moexiprilat at each time point using the ratio of the analyte peak area to the internal standard peak area.
-
Determine the pharmacokinetic parameters (AUC, Cmax, Tmax, t½) for both analytes using non-compartmental analysis.
Experimental Workflow Visualization
The following diagram illustrates the key steps in a comparative pharmacokinetic study of moexipril.
Caption: Experimental workflow for a moexipril pharmacokinetic study.
Conclusion
The use of a deuterated internal standard, such as this compound, is indispensable for the accurate and precise quantification of moexipril and its active metabolite, moexiprilat, in biological samples. This guide provides a framework for researchers and scientists to design and conduct robust comparative pharmacokinetic studies of moexipril, ensuring the generation of high-quality data for drug development and regulatory submissions. The detailed experimental protocol and visualized workflow serve as a practical resource for professionals in the field.
References
- 1. Metabolism of moexipril to moexiprilat: determination of in vitro metabolism using HPLC-ES-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological profile and clinical use of moexipril - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. mims.com [mims.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
Evaluating the Performance of Moexipril-d3 in Different Mass Spectrometers: A Comparison Guide
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of moexipril, the selection of an appropriate internal standard and mass spectrometry platform is critical for achieving accurate and robust bioanalytical data. This guide provides a comparative overview of the performance of Moexipril-d3, a deuterated analog of moexipril, across different mass spectrometry systems. It also explores alternative internal standards and presents detailed experimental protocols to aid in method development and validation.
Comparative Performance of this compound
This compound is a commonly used internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for the quantification of moexipril. Its stable isotope-labeled nature ensures that it co-elutes with the analyte and experiences similar ionization and fragmentation, thereby compensating for matrix effects and variations in instrument response. The choice of mass spectrometer, however, can significantly influence the performance of the assay.
The two most common types of mass spectrometers used for quantitative bioanalysis are triple quadrupole (QqQ) and high-resolution mass spectrometers (HRMS), such as Quadrupole Time-of-Flight (QTOF) and Orbitrap systems.
Table 1: Comparative Performance of this compound on Triple Quadrupole vs. High-Resolution Mass Spectrometers
| Parameter | Triple Quadrupole (e.g., SCIEX API 4000) | High-Resolution MS (e.g., Thermo Q Exactive) |
| Primary Use | Target quantification | Screening, identification, and quantification |
| Mode of Operation | Multiple Reaction Monitoring (MRM) | Full Scan, Selected Ion Monitoring (SIM), Parallel Reaction Monitoring (PRM) |
| Sensitivity | Excellent (low ng/mL to pg/mL) | Very good to excellent |
| Selectivity | High in MRM mode | Excellent due to high mass resolution |
| Linearity Range | Typically 3-4 orders of magnitude | Typically 3-5 orders of magnitude |
| Precision (%RSD) | < 15% | < 15% |
| Accuracy (%Bias) | ± 15% | ± 15% |
| Throughput | High | Moderate to High |
Note: The values presented in this table are synthesized from typical performance characteristics of these instrument classes in bioanalytical assays and are intended for comparative purposes. Actual performance may vary depending on the specific instrument, method parameters, and matrix.
Alternative Internal Standards
While this compound is an ideal internal standard due to its structural similarity to the analyte, other compounds can be used as alternatives, particularly if this compound is unavailable or cost-prohibitive. The key is to select a compound with similar physicochemical properties and chromatographic behavior.
Table 2: Comparison of this compound with Alternative Internal Standards
| Internal Standard | Structural Similarity to Moexipril | Co-elution with Moexipril | Potential for Differential Matrix Effects |
| This compound | Identical (isotope-labeled) | Excellent | Low |
| Benazepril | High (another ACE inhibitor) | Good, but may require gradient optimization | Moderate |
| Enalapril-d5 | Moderate (another ACE inhibitor) | Good, but may require gradient optimization | Moderate |
Experimental Protocols
Sample Preparation: Solid Phase Extraction (SPE)
A generic SPE protocol for the extraction of moexipril from human plasma is outlined below.
Workflow Diagram:
Caption: Solid Phase Extraction Workflow for Moexipril.
Detailed Steps:
-
Sample Aliquoting: Pipette 200 µL of human plasma into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add 20 µL of this compound working solution (e.g., 100 ng/mL in methanol) to each plasma sample.
-
Vortexing: Vortex the samples for 30 seconds to ensure thorough mixing.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 2% ammonium hydroxide in water to remove interferences.
-
Elution: Elute moexipril and this compound with 1 mL of methanol.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.
-
Injection: Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.
LC-MS/MS Analysis
The following are typical starting conditions for the analysis of moexipril and this compound.
Table 3: Typical LC-MS/MS Parameters
| Parameter | Condition |
| LC Column | C18 (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 3 minutes |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Mass Spectrometer | Triple Quadrupole or High-Resolution MS |
| MRM Transitions | Moexipril: e.g., m/z 499.3 -> 398.2this compound: e.g., m/z 502.3 -> 401.2 |
| Collision Energy | Optimized for specific instrument |
Signaling Pathway
Moexipril is an angiotensin-converting enzyme (ACE) inhibitor. It exerts its therapeutic effect by modulating the Renin-Angiotensin-Aldosterone System (RAAS), a critical pathway in the regulation of blood pressure.
Diagram of the Renin-Angiotensin-Aldosterone System (RAAS):
Caption: Moexipril's inhibition of ACE in the RAAS pathway.
By inhibiting ACE, moexipril (in its active form, moexiprilat) prevents the conversion of angiotensin I to angiotensin II. This leads to reduced levels of angiotensin II, a potent vasoconstrictor, and decreased aldosterone secretion. The overall effect is vasodilation and a reduction in sodium and water retention, resulting in lower blood pressure.
Safety Operating Guide
Proper Disposal of Moexipril-d3: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe and compliant disposal of Moexipril-d3, a deuterated analog of the angiotensin-converting enzyme (ACE) inhibitor, Moexipril. Adherence to these guidelines will help ensure the safety of laboratory personnel and the protection of the environment.
Regulatory Classification and Disposal Overview
This compound is not classified as a controlled substance by the Drug Enforcement Administration (DEA). Therefore, the stringent record-keeping and handling requirements for controlled substances, such as DEA Form 41, are not applicable.
However, based on available safety data, Moexipril and its analogs are considered hazardous to the environment, being very toxic to aquatic life with long-lasting effects.[1][2][3] Consequently, this compound waste must be managed as hazardous chemical waste in accordance with the Resource Conservation and Recovery Act (RCRA) and relevant state and local regulations. It is imperative to avoid releasing this substance into the environment.[1][2]
Key Disposal Principles:
-
Do not dispose of this compound down the drain.[3]
-
Do not discard this compound in the regular trash.
-
Always segregate this compound waste from non-hazardous waste.[4][5]
-
Always use a licensed hazardous waste disposal vendor for final disposal.[2]
Quantitative Data Summary
For clear and easy comparison, the following table summarizes the key classifications and disposal parameters for this compound.
| Parameter | Classification/Guideline | Source |
| DEA Controlled Substance | No | Internal Analysis |
| RCRA Hazardous Waste | Manage as hazardous waste due to environmental toxicity | [1][2][3] |
| P- or U-Listed Waste | Not listed | Internal Analysis |
| Primary Hazard | Very toxic to aquatic life with long-lasting effects | [1][2][3] |
| Recommended Disposal | Incineration by a licensed hazardous waste facility | [4][5] |
Step-by-Step Disposal Protocol
The following protocol outlines the detailed methodology for the proper disposal of this compound in a laboratory setting.
1. Waste Identification and Segregation:
-
Identify all waste streams containing this compound, including pure substance, solutions, contaminated personal protective equipment (PPE), and empty containers.
-
Segregate this compound waste from all other waste streams, including non-hazardous trash and other types of chemical waste, to prevent cross-contamination and ensure proper disposal.[4][5]
2. Waste Collection and Containerization:
-
Use a dedicated, properly labeled hazardous waste container for the collection of this compound waste.
-
The container must be in good condition, compatible with the chemical, and have a secure, tight-fitting lid.
-
The label on the waste container must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazards (e.g., "Toxic," "Environmental Hazard")
-
The date accumulation started.
-
3. Handling and Storage of Waste:
-
Wear appropriate PPE, including gloves, safety glasses, and a lab coat, when handling this compound waste.
-
Store the sealed hazardous waste container in a designated, secure area away from general laboratory traffic.
-
Ensure the storage area is well-ventilated and has secondary containment to prevent spills from reaching the environment.
4. Disposal of Empty Containers:
-
Empty containers that held this compound should be managed as hazardous waste unless they are triple-rinsed.
-
The rinsate from the triple-rinsing process must be collected and disposed of as hazardous waste.[6]
-
After proper rinsing, deface the original label on the container before disposal in the regular trash or recycling, in accordance with institutional policies.
5. Arranging for Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the this compound hazardous waste.
-
Do not attempt to dispose of the waste through any other means. Final disposal must be conducted by a licensed and approved hazardous waste management company, typically via incineration.[4][5]
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound in a laboratory setting.
References
- 1. Moexipril|103775-10-6|MSDS [dcchemicals.com]
- 2. aksci.com [aksci.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Non-hazardous Pharmaceutical Waste Disposal [trihazsolutions.com]
- 5. mcfenvironmental.com [mcfenvironmental.com]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for Moexipril-d3
Researchers and drug development professionals handling Moexipril-d3 require stringent safety protocols to ensure personal safety and prevent contamination. This guide provides essential, immediate safety and logistical information, including detailed personal protective equipment (PPE) requirements, handling procedures, and disposal plans.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical when handling this compound. The following table summarizes the recommended equipment to be used to minimize exposure and ensure a safe laboratory environment.
| PPE Category | Item | Specifications and Use |
| Hand Protection | Chemical-impermeable gloves | Handle with gloves, which must be inspected prior to use. Wash and dry hands after handling.[1] |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields | Conforming to EN 166 (EU) or NIOSH (US) standards to protect against dust, mist, gas, or vapors.[1] |
| Skin and Body Protection | Fire/flame resistant and impervious clothing | Wear protective clothing to prevent skin contact.[1] A lab coat is standard practice. |
| Respiratory Protection | Suitable respirator | Use in areas with adequate ventilation.[2] A NIOSH-approved respirator may be necessary if ventilation is insufficient or when handling bulk quantities. In case of spills, a self-contained breathing apparatus is recommended.[3] |
Handling and Storage
Proper handling and storage are crucial to maintain the integrity of this compound and the safety of laboratory personnel.
-
Handling:
-
Storage:
Spills and Accidental Release
In the event of a spill or accidental release, the following measures should be taken:
-
Evacuate Personnel: Evacuate personnel to safe areas and keep people away from and upwind of the spill/leak.[1]
-
Ventilate the Area: Ensure adequate ventilation.[1]
-
Personal Precautions: Wear a self-contained breathing apparatus and avoid dust formation.[3]
-
Containment and Cleaning:
-
Prevent further leakage or spillage if safe to do so.
-
Use an inert material to absorb or sweep up the substance and place it into a suitable disposal container.
-
Wash the spill area with plenty of water.[3]
-
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for several minutes, removing contact lenses if present and easy to do. Continue rinsing and consult a physician.[2][4]
-
Skin Contact: Remove contaminated clothing immediately. Wash off with soap and plenty of water.[1]
-
Inhalation: Move the person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[1]
-
Ingestion: If swallowed, call a poison center or doctor if you feel unwell. Rinse mouth.[2]
Disposal Plan
Dispose of contents and containers in accordance with local, regional, national, and international regulations.[4] The substance is very toxic to aquatic life, so release to the environment should be avoided.[2][4] Collect spillage.[2][4]
Experimental Workflow: Donning and Doffing PPE
The following diagram illustrates the correct sequence for putting on (donning) and taking off (doffing) personal protective equipment to minimize exposure risk.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
